molecular formula C19H25Cl2N3O B583395 A-412997 dihydrochloride CAS No. 1347744-96-0

A-412997 dihydrochloride

Numéro de catalogue: B583395
Numéro CAS: 1347744-96-0
Poids moléculaire: 382.3 g/mol
Clé InChI: KIGNSSHMCNBHQX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-(Pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide dihydrochloride is a chemical compound of significant interest in oncology research, particularly in the investigation of targeted kinase inhibition. Compounds featuring the 2-piperidin-1-yl-acetamide scaffold have been identified as potential inhibitors of key signaling pathways involved in cell proliferation and survival . Specifically, this structural class shows relevance for researching tankyrase enzymes, which are targets in the Wnt signaling pathway for various cancers . Furthermore, the pyridinyl-piperidine moiety is associated with the exploration of phosphatidyl-inositol-3-kinase (PI3K) inhibition . The PI3K signaling pathway is a critical target in oncology due to its frequent dysregulation in numerous human malignancies, including breast, prostate, and colon cancers . Research into isoform-specific PI3K inhibitors, such as those targeting PI3K-α and PI3K-β, has shown encouraging therapeutic potential, providing a strong scientific rationale for studying related chemical entities . This product is intended for research applications to further elucidate the mechanisms of kinase signaling and to support the development of novel anticancer agents.

Propriétés

IUPAC Name

N-(3-methylphenyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O.2ClH/c1-15-5-4-6-17(13-15)21-19(23)14-22-11-8-16(9-12-22)18-7-2-3-10-20-18;;/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,21,23);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGNSSHMCNBHQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=CC=N3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1347744-96-0
Record name 1347744-96-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of A-412997 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

A-412997 is a potent and highly selective agonist for the dopamine D4 receptor (D4R).[1] This compound has emerged as a critical pharmacological tool for elucidating the physiological roles of the D4R, particularly in central nervous system (CNS) processes such as cognition.[1][2] Unlike less selective compounds, A-412997 exhibits a superior selectivity profile with negligible affinity for other dopamine receptor subtypes or a wide panel of other receptors and channels.[1][3] Its mechanism of action is centered on the activation of the Gαi/o-coupled D4 receptor, leading to the inhibition of adenylyl cyclase and modulation of downstream signaling pathways. This guide provides a comprehensive overview of its binding characteristics, functional activity, signaling pathways, and the experimental protocols used for its characterization.

Core Mechanism of Action: D4 Receptor Agonism

The primary mechanism of action of A-412997 is its function as a selective agonist at the dopamine D4 receptor, which is a member of the D2-like family of G protein-coupled receptors (GPCRs).[4] The D4R is predominantly coupled to the Gαi/o class of G proteins.[3][4]

Upon binding, A-412997 stabilizes an active conformation of the D4R, promoting the dissociation of the Gαi/o heterotrimer into its Gαi/o-GTP and Gβγ subunits. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[4][5] This reduction in cAMP levels subsequently impacts the activity of downstream effectors such as Protein Kinase A (PKA).[5]

Recent studies have also revealed that D4R signaling can be more complex, involving pathways such as β-arrestin recruitment.[4][6] Functional characterization of A-412997 has shown it acts as a partial agonist in β-arrestin recruitment assays, suggesting a degree of functional selectivity or "biased agonism" that may contribute to its specific physiological effects.[4][6]

A412997_Signaling_Pathway A-412997 Signaling Cascade cluster_intracellular Intracellular Space D4R Dopamine D4 Receptor (D4R) G_alpha Gαi/o D4R->G_alpha Activates BetaArrestin β-Arrestin D4R->BetaArrestin Recruits (Partial Agonism) AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to cAMP G_alpha->AC Inhibits G_beta_gamma Gβγ PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Modulation of Neuronal Excitability) PKA->Response A412997 A-412997 A412997->D4R A412997_Experimental_Workflow Experimental Characterization Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Characterization Binding Binding Assays (Determine Affinity & Selectivity) Ki_D4 High Affinity (Ki = 7.9-12.1 nM) Ki_Other Low Affinity (Ki > 1000 nM for D2, D3, etc.) PK Pharmacokinetics (PK) (e.g., Blood-Brain Barrier Penetration) Binding->PK Functional Functional Assays (Determine Potency & Efficacy) cAMP_Assay cAMP Inhibition (EC50 = 2.7 nM) Arrestin_Assay β-Arrestin Recruitment (Partial Agonist) Ca_Flux Calcium Flux (EC50 = 28.4 nM) Functional->PK Efficacy Efficacy Models PK->Efficacy Cognition Cognitive Tasks (e.g., Social Recognition) Erection Penile Erection Model Electrophysiology Electrophysiology (Neural Oscillations) Start A-412997 Synthesis Start->Binding Start->Functional

References

A-412997 Dihydrochloride: A Technical Guide to its Dopamine D4 Receptor Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-412997 dihydrochloride is a potent and highly selective agonist for the dopamine D4 receptor.[1][2][3][4] This technical guide provides a comprehensive overview of its receptor selectivity profile, compiling key binding affinity and functional activity data. Detailed experimental methodologies for the cited assays are provided to facilitate replication and further investigation. Additionally, signaling pathways and experimental workflows are visually represented to enhance understanding.

Core Data Presentation

The selectivity of A-412997 is highlighted by its high affinity for the dopamine D4 receptor and significantly lower affinity for other dopamine receptor subtypes and a wide range of other neurotransmitter receptors and ion channels.

Table 1: Receptor Binding Affinity Profile of A-412997
Receptor/TargetSpeciesKi (nM)Selectivity vs. Human D4Reference
Dopamine D4Human7.9-[1][2][3][4]
Dopamine D4Rat12.1-[1][2][3]
Other Dopamine ReceptorsNot Specified>1000>126-fold[1][2][3]
Panel of 70 other receptors and channelsNot Specified>1000>126-fold[1][2]

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Functional Activity of A-412997
ReceptorSpeciesAssay TypeEC50 (nM)Intrinsic ActivityReference
Dopamine D4RatCalcium Flux28.40.83 (Full Agonist)[1][2][3]
Dopamine D2LRatCalcium FluxNo Activity-[1][2]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Intrinsic activity is a measure of the ability of a drug to produce a response at a receptor, with a value of 1.0 representing a full agonist.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of A-412997.

Radioligand Binding Assay for Dopamine Receptor Affinity

This protocol outlines a general method for determining the binding affinity of a compound to dopamine receptors using a competitive radioligand binding assay.

1. Membrane Preparation:

  • Cells stably expressing the dopamine receptor subtype of interest (e.g., D4, D2L) are harvested.

  • The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.[5]

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.[5]

  • To each well, the following are added in order:

    • Assay buffer.

    • A fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for D2-like receptors).[6]

    • A range of concentrations of the unlabeled test compound (A-412997).

    • The prepared cell membranes.

  • Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled ligand (e.g., haloperidol).[6]

3. Incubation and Filtration:

  • The plate is incubated, typically for 60-90 minutes at room temperature or 30°C, to allow the binding to reach equilibrium.[5]

  • The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

  • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[5]

4. Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay (FLIPR)

This protocol describes a general method for assessing the functional activity of A-412997 at Gi/o-coupled receptors like the dopamine D4 receptor, using a Fluorometric Imaging Plate Reader (FLIPR) system. This assay indirectly measures receptor activation by detecting changes in intracellular calcium levels.

1. Cell Culture and Plating:

  • Cells stably co-expressing the dopamine D4 receptor and a G-protein that couples to the calcium signaling pathway (e.g., a chimeric Gαqi5) are cultured.

  • Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to near confluence.[7]

2. Dye Loading:

  • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[7][8]

  • The incubation is typically carried out for 1-2 hours at 37°C in a CO2 incubator.[7][8] This allows the dye to enter the cells and be cleaved to its active, calcium-sensitive form.

3. Compound Plate Preparation:

  • A-412997 and any control compounds are serially diluted in the assay buffer in a separate microplate (the compound plate).

4. FLIPR Assay Execution:

  • The dye-loaded cell plate and the compound plate are placed into the FLIPR instrument.

  • The instrument first measures the baseline fluorescence of each well in the cell plate.

  • It then automatically adds a specific volume of the compounds from the compound plate to the corresponding wells of the cell plate.

  • Immediately after compound addition, the FLIPR instrument measures the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium, which is a marker of receptor activation.

5. Data Analysis:

  • The change in fluorescence intensity is plotted against time to generate a kinetic response curve.

  • The peak fluorescence response is determined for each concentration of the test compound.

  • The EC50 value is calculated by plotting the peak response against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

  • The intrinsic activity is determined by comparing the maximal response produced by A-412997 to that of a known full agonist for the receptor.

Mandatory Visualizations

Dopamine D4 Receptor Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein (α, β, γ subunits) D4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Conversion A412997 A-412997 (Agonist) A412997->D4R Binds to ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream radioligand_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_membranes Prepare Receptor Membranes mix_components Mix Membranes, Radioligand, & Test Compound in 96-well plate prep_membranes->mix_components prep_ligands Prepare Radioligand & Test Compound Dilutions prep_ligands->mix_components incubate Incubate to Reach Equilibrium mix_components->incubate filter_wash Rapid Filtration & Washing incubate->filter_wash count Scintillation Counting filter_wash->count analyze Calculate IC50 & Ki count->analyze

References

Unraveling the Pharmacokinetics and Bioavailability of A-412997 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-412997 dihydrochloride is a potent and highly selective agonist for the dopamine D4 receptor, a target of significant interest in the research and development of treatments for various central nervous system disorders.[1][2] Its selectivity offers a valuable tool for dissecting the specific roles of the D4 receptor in physiological and pathological processes.[1][3] This technical guide provides a comprehensive overview of the available pharmacokinetic and bioavailability data for this compound, compiled from preclinical studies. The information is presented to facilitate further research and drug development efforts.

Pharmacokinetic Profile

The pharmacokinetic properties of A-412997 have been primarily characterized in preclinical rat models. Following systemic administration, A-412997 has been shown to rapidly cross the blood-brain barrier.[1][3]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of A-412997 in male Sprague-Dawley rats following subcutaneous administration.

ParameterValueConditions
Dose (s.c.) 0.1 µmol/kgMale Sprague-Dawley rats
Peak Plasma Concentration (Cmax) 15 ng/mL---
Average Brain Concentration 24 ng/gAt the effective dose for penile erection
Brain to Plasma Ratio >1:1At all time points measured

Data extracted from Moreland et al., 2005.[4]

It is important to note that comprehensive pharmacokinetic parameters such as Area Under the Curve (AUC), Time to Maximum Concentration (Tmax), and elimination half-life have not been reported in the reviewed literature. Furthermore, data on the absolute bioavailability of this compound is not publicly available.

Experimental Protocols

The following section details the methodology employed in the preclinical pharmacokinetic studies of A-412997.

Pharmacokinetics and Brain Levels in Rats

Objective: To determine the plasma and brain concentrations of A-412997 following subcutaneous administration in rats.[5]

Animal Model:

  • Species: Rat[5]

  • Strain: Male Sprague-Dawley[5]

  • Body Weight: Approximately 250 g[5]

  • Group Size: 3 rats per group[5]

Dosing:

  • Compound: this compound[5]

  • Doses: 0.01, 0.03, 0.1, and 0.3 µmol/kg[5]

  • Route of Administration: Subcutaneous (s.c.)[5]

  • Vehicle: Isotonic dextrose (D5W) containing 10% ethanol[5]

  • Dose Volume: 1 ml/kg[5]

Sample Collection:

  • Time Points: Selected time points after dosing.[5]

  • Matrices: Blood (for plasma) and brain tissue.[4]

Analytical Method:

  • The specific analytical method for quantifying A-412997 in plasma and brain samples is not detailed in the available literature.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow of the pharmacokinetic study described above.

G cluster_0 Animal Preparation cluster_1 Dosing cluster_2 Sample Collection cluster_3 Sample Analysis cluster_4 Data Analysis A Acclimatize Male Sprague-Dawley Rats B Prepare A-412997 in D5W with 10% Ethanol A->B C Administer Subcutaneous Injection (1 ml/kg) B->C D Collect Blood and Brain Samples at Predetermined Time Points C->D E Process Samples to Obtain Plasma and Brain Homogenate D->E F Quantify A-412997 Concentrations E->F G Determine Plasma and Brain Concentration-Time Profiles F->G H Calculate Brain-to-Plasma Ratio G->H

Caption: Workflow of the A-412997 pharmacokinetic study in rats.

Signaling Pathway

A-412997 acts as an agonist at the dopamine D4 receptor, which is a G-protein coupled receptor (GPCR). The diagram below provides a generalized representation of the initial steps in the signaling cascade following agonist binding to a Gi/o-coupled receptor like the D4 receptor.

G cluster_0 Cell Membrane cluster_1 Intracellular A412997 A-412997 D4R Dopamine D4 Receptor (GPCR) A412997->D4R Binds to G_protein Gi/o Protein D4R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Generalized signaling pathway for a Gi/o-coupled receptor agonist.

Conclusion

The available data indicates that this compound is a brain-penetrant dopamine D4 receptor agonist in rats. However, a comprehensive pharmacokinetic profile, including key parameters like AUC, Tmax, half-life, and bioavailability, remains to be fully elucidated in publicly accessible literature. The provided experimental protocols offer a foundation for designing further studies to expand our understanding of this compound's disposition. The visualizations aim to clarify the experimental process and the compound's basic mechanism of action. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of A-412997, which will be crucial for its potential development as a therapeutic agent.

References

A-412997 Dihydrochloride: A Selective Dopamine D4 Receptor Agonist for Investigating ADHD Models in Rats

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity. The dopaminergic system, particularly the dopamine D4 receptor, has been identified as a key therapeutic target.[1][2] A-412997 dihydrochloride is a potent and highly selective agonist for the dopamine D4 receptor, offering a valuable pharmacological tool for elucidating the role of this receptor in the pathophysiology of ADHD and for the preclinical assessment of novel therapeutic strategies.[3][4][5] This technical guide provides a comprehensive overview of the use of A-412997 in rat models of ADHD, including its mechanism of action, experimental protocols, and key findings.

Mechanism of Action

A-412997 acts as a selective agonist at dopamine D4 receptors.[4][6] It exhibits high binding affinity for both human and rat D4 receptors, with Ki values of 7.9 nM and 12.1 nM, respectively.[4][6] A significant advantage of A-412997 is its high selectivity; it shows no significant affinity for other dopamine receptor subtypes (D1, D2, D3, D5) or a wide range of other neurotransmitter receptors and ion channels at concentrations below 1000 nM.[4][6] This selectivity allows for the specific investigation of D4 receptor-mediated effects, minimizing confounding results from off-target interactions.

The dopamine D4 receptor is a G protein-coupled receptor, and its activation by agonists like A-412997 is known to modulate downstream signaling cascades. One of the primary signaling pathways involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This, in turn, can influence the activity of protein kinase A (PKA) and other downstream effectors.[1] Furthermore, D4 receptor activation has been shown to modulate GABAa receptor function, which is crucial for regulating neuronal excitability and synaptic plasticity in brain regions implicated in ADHD, such as the prefrontal cortex.[1]

Core Signaling Pathway

A-412997_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space A-412997 A-412997 D4R Dopamine D4 Receptor A-412997->D4R G_protein Gi/o Protein D4R->G_protein GABAa GABAa Receptor Modulation D4R->GABAa AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity GABAa->Neuronal_Activity

Caption: A-412997 signaling pathway via the D4 receptor.

Experimental Protocols in Rat Models of ADHD

The Spontaneously Hypertensive Rat (SHR) is a widely accepted and utilized animal model for studying ADHD.[7] These rats exhibit behavioral characteristics that parallel the core symptoms of ADHD in humans, including hyperactivity, impulsivity, and deficits in sustained attention.

5-Trial Repeated Acquisition Inhibitory Avoidance

This task assesses learning and memory, which are often impaired in ADHD.

  • Apparatus: A two-compartment chamber with a light and a dark side, separated by a guillotine door. The dark side has a grid floor capable of delivering a mild foot shock.

  • Procedure:

    • Habituation: The rat is placed in the light compartment and allowed to explore.

    • Acquisition Trials: The door is opened, and when the rat enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered. This is repeated for five trials.

    • Retention Test: At a later time point (e.g., 24 hours), the rat is returned to the light compartment, and the latency to enter the dark compartment is measured. Longer latencies indicate better retention of the aversive memory.

  • Drug Administration: A-412997 is typically administered systemically (e.g., subcutaneously or intraperitoneally) at various doses before the acquisition trials.

Novel Object Recognition (NOR) Task

The NOR task evaluates recognition memory, a cognitive domain relevant to ADHD.

  • Apparatus: An open-field arena.

  • Procedure:

    • Habituation: The rat is allowed to freely explore the empty arena.

    • Familiarization Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them for a set period.

    • Test Phase: After a delay, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded. A preference for the novel object indicates successful recognition memory.

  • Drug Administration: A-412997 is administered before the familiarization or test phase, depending on the specific aspect of memory being investigated.

5-Choice Continuous Performance Test (5C-CPT)

This operant conditioning task is designed to measure sustained attention and impulsivity, core features of ADHD.

  • Apparatus: An operant chamber with five apertures, each equipped with a light and a sensor to detect nose pokes. A food dispenser delivers rewards.

  • Procedure:

    • Training: Rats are trained to nose-poke a specific illuminated aperture to receive a food reward.

    • Testing: A light is briefly illuminated in one of the five apertures, and the rat must respond by nose-poking that aperture within a limited time to receive a reward. The inter-trial interval (ITI) can be varied to challenge sustained attention.

  • Key Measures:

    • Accuracy: Percentage of correct responses.

    • Omissions: Failure to respond to the stimulus (inattention).

    • Premature Responses: Responding before the stimulus is presented (impulsivity).

  • Drug Administration: A-412997 is administered prior to the testing session.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., SHR Rats) Drug_Prep Prepare this compound (Vehicle Control) Drug_Admin Administer A-412997 or Vehicle (Dose-Response) Drug_Prep->Drug_Admin Behavioral_Test Conduct Behavioral Testing (e.g., 5C-CPT, NOR) Drug_Admin->Behavioral_Test Data_Collection Collect Behavioral Data Behavioral_Test->Data_Collection Statistical_Analysis Perform Statistical Analysis Data_Collection->Statistical_Analysis Results Interpret Results Statistical_Analysis->Results

Caption: General workflow for A-412997 behavioral studies in rats.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of A-412997 in rat models of ADHD.

Binding Affinity and Functional Activity
Parameter Value
Human D4 Receptor Ki7.9 nM[4][6]
Rat D4 Receptor Ki12.1 nM[4][6]
Rat D4 Receptor EC50 (Calcium Flux)28.4 nM[4]
Intrinsic Activity (Calcium Flux)0.83[4]
Affinity for other Dopamine Receptors>1000 nM[4][6]
Efficacy in Behavioral Models
Model Effective Dose Range (s.c. or i.p.)
5-Trial Inhibitory Avoidance (SHR pups)Significant dose-dependent efficacy[3][5]
Social Recognition (Short-term memory)Significant dose-dependent efficacy[3]
Novel Object RecognitionEffective at doses 10-fold lower than those stimulating motor activity[8][9]
5C-CPT (ADHD-Combined Type Model)1.0 µmol/kg significantly increased vigilance and response inhibition[10]
Penile Erection (Conscious rats)0.1 µmol/kg (s.c.)[4]
Neurochemical Effects
Brain Region Effect
Medial Prefrontal CortexElevated extracellular levels of dopamine and acetylcholine at procognitive doses[8][9]

Discussion and Future Directions

This compound has proven to be a valuable research tool for investigating the role of the dopamine D4 receptor in cognitive processes relevant to ADHD. Its high selectivity allows for targeted studies, and it has demonstrated efficacy in improving cognitive performance in various rat models.[3][8][10] Notably, A-412997 has shown pro-cognitive effects at doses that do not induce significant motor stimulation or reward-related behaviors, suggesting a favorable therapeutic window and a lower potential for abuse compared to traditional psychostimulants.[8][9][11]

Future research should continue to explore the precise neural circuits and downstream signaling pathways through which A-412997 exerts its cognitive-enhancing effects. Further investigation into its long-term efficacy and potential for inducing tolerance is also warranted. The use of A-412997 in combination with other pharmacological agents targeting different neurotransmitter systems could also reveal synergistic effects and provide insights into novel poly-pharmacological approaches for treating ADHD. The continued use of this selective D4 agonist will undoubtedly contribute to a deeper understanding of the neurobiology of ADHD and aid in the development of more effective and safer therapeutic interventions.

References

Preclinical Profile of A-412997 Dihydrochloride: A Selective Dopamine D4 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

A-412997 dihydrochloride is a potent and highly selective agonist for the dopamine D4 receptor, a G protein-coupled receptor primarily expressed in the prefrontal cortex, hippocampus, and limbic system.[1][2] Its distinct neuroanatomical distribution, compared to other D2-like receptors, implicates the D4 receptor in cognitive processes, attention, and exploratory behavior.[1] A-412997 has emerged as a valuable pharmacological tool for elucidating the physiological roles of the D4 receptor and as a potential therapeutic agent for neuropsychiatric disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD) and cognitive deficits associated with schizophrenia.[3][4] This technical guide provides a comprehensive overview of the preclinical data available for A-412997, focusing on its pharmacological properties, in vitro and in vivo activities, and the experimental methodologies employed in its evaluation.

Core Pharmacological Data

The following tables summarize the key quantitative data from various preclinical studies involving A-412997.

Table 1: In Vitro Receptor Binding Affinity
TargetSpeciesRadioligandKᵢ (nM)Reference
Dopamine D4.4 Receptor Human[³H]-A-3695087.9[5]
Dopamine D4 Receptor Rat[³H]-A-36950812.1[5]
Dopamine D2L Receptor Rat[¹²⁵I]-PIPAT>1000[5]
Dopamine D3 Receptor Rat[³H]-7-OH-DPAT>1000[5]
Serotonin 5-HT1A Receptor Rat[³H]-8-OH-DPAT>1000[3]
Alpha 1 Adrenoceptor Subtypes HumanNot Specified>1000[6]
Alpha 2 Adrenoceptor Subtypes HumanNot Specified>1000[6]
Table 2: In Vitro Functional Activity
AssayTargetSpeciesEC₅₀ (nM)Intrinsic Activity (Eₘₐₓ)Reference
Calcium Flux Dopamine D4 ReceptorRat28.40.83[5]
β-Arrestin Recruitment Dopamine D4 ReceptorHuman47322.5% (vs. Dopamine)[1]
cAMP Inhibition Dopamine D4 ReceptorHumanNot Specified61.9% (vs. Dopamine)[1]
Calcium Flux Dopamine D2L ReceptorRatNo activation0[5]
Table 3: In Vivo Efficacy in Animal Models
ModelSpeciesEndpointEffective DoseRoute of AdministrationReference
Penile Erection Rat (conscious)Increased incidence0.1 µmol/kgSubcutaneous (s.c.)[5]
Novel Object Recognition RatImproved cognitive performanceDoses lower than those stimulating motor activityNot Specified[2][3]
5-Trial Inhibitory Avoidance Rat (Spontaneous Hypertensive)Improved acquisitionDose-dependentNot Specified[4]
Social Recognition RatImproved short-term memoryDose-dependentNot Specified[4]
Conditioned Place Preference RatNo reward-related behaviorNot SpecifiedNot Specified[3]
Network Oscillations Rat (freely moving)Enhanced delta oscillations in PFC and RE3 and 5 mg/kgSubcutaneous (s.c.)[7]

Signaling Pathways and Experimental Workflows

Dopamine D4 Receptor Signaling

A-412997 acts as an agonist at the dopamine D4 receptor, which is a member of the D2-like family of G protein-coupled receptors.[1] Upon binding, it initiates a cascade of intracellular events.

Dopamine D4 receptor signaling pathway activated by A-412997.

Experimental Workflow: Radioligand Binding Assay

The affinity of A-412997 for dopamine receptors is typically determined using radioligand binding assays. This workflow outlines the general procedure.

Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing D4 receptors start->prep incubate Incubate membranes with radioligand (e.g., [³H]-A-369508) and varying concentrations of A-412997 prep->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate measure Measure radioactivity of bound radioligand separate->measure analyze Analyze data to determine IC₅₀ and Kᵢ measure->analyze end End analyze->end

General workflow for a radioligand binding assay.

Detailed Experimental Protocols

In Vitro Assays

Radioligand Binding Assays Membranes from HEK-293 cells stably expressing the human dopamine D4.4 receptor or from rat brain tissue (for rat D4 receptors) are utilized.[6] For competitive binding assays, membranes are incubated with a specific radioligand (e.g., [³H]-A-369508 for D4 receptors) and various concentrations of A-412997.[6] The reaction is typically carried out in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes). Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand. The reaction is terminated by rapid filtration through glass fiber filters, and the radioactivity retained on the filters is quantified using a scintillation counter. IC₅₀ values are calculated from the competition curves and converted to Kᵢ values using the Cheng-Prusoff equation.[6]

Functional Assays (Calcium Flux) HEK-293 cells co-transfected with the rat dopamine D4 receptor and a G-protein that couples to the phospholipase C pathway are used.[5] Cells are loaded with a calcium-sensitive fluorescent dye. The baseline fluorescence is measured before the addition of A-412997. Upon agonist binding, the activation of the G-protein leads to an increase in intracellular calcium, which is detected as an increase in fluorescence. The potency (EC₅₀) and efficacy (intrinsic activity) of A-412997 are determined from the concentration-response curves.[5]

Functional Assays (β-Arrestin Recruitment and cAMP Inhibition) For β-arrestin recruitment, assays like the PathHunter® β-arrestin assay can be employed, where receptor activation leads to the recruitment of β-arrestin, resulting in a measurable signal (e.g., chemiluminescence).[1] For cAMP inhibition, cells expressing the D4 receptor are stimulated with forskolin to increase intracellular cAMP levels. The ability of A-412997 to inhibit this forskolin-stimulated cAMP production is then measured, typically using a competitive immunoassay.[1]

In Vivo Studies

Penile Erection in Conscious Rats Male rats (e.g., Wistar) are administered A-412997 subcutaneously.[5] The animals are then observed for a set period (e.g., 60 minutes), and the number of penile erections is recorded. The effective dose is determined as the dose that produces a significant increase in erections compared to a vehicle-treated control group.[5]

Cognitive Enhancement Models

  • Novel Object Recognition: This task assesses short-term memory. Rats are familiarized with two identical objects in an open field. After a delay, one of the objects is replaced with a novel object. The time spent exploring the novel object versus the familiar one is measured. Improved cognitive performance is indicated by a greater amount of time spent exploring the novel object.[2][3]

  • 5-Trial Inhibitory Avoidance: This model is used to assess learning and memory in a context of ADHD-like behavior, often using Spontaneously Hypertensive Rats (SHR).[4] Pups are trained to avoid a mild foot shock associated with a specific environment. The latency to enter the shock-associated area is measured over several trials. An increase in latency indicates improved learning and memory.[4]

Pharmacokinetic Studies Male Sprague-Dawley rats can be used to assess the pharmacokinetic profile of A-412997.[6] Following subcutaneous administration, blood and brain samples are collected at various time points. The concentrations of A-412997 in plasma and brain tissue are determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS). This allows for the determination of parameters like brain penetration and half-life.[6]

Conclusion

This compound is a highly selective and potent dopamine D4 receptor agonist with demonstrated efficacy in preclinical models of cognition and sexual function.[4][5] Its favorable selectivity profile, with minimal affinity for other dopamine receptors and a wide range of other targets, makes it an excellent tool for investigating the specific functions of the D4 receptor.[5] Furthermore, its ability to cross the blood-brain barrier and exert central effects underscores its potential as a therapeutic agent.[5] The lack of reward-related behavior in preclinical models suggests a lower abuse potential compared to traditional psychostimulants.[3] Further research is warranted to fully elucidate the therapeutic potential of A-412997 in treating cognitive and other CNS disorders.

References

A-412997 Dihydrochloride: A Preclinical Probe into the Dopamine D4 Receptor's Role in Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

A-412997 dihydrochloride is a potent and highly selective agonist for the dopamine D4 receptor, a G-protein coupled receptor implicated in the pathophysiology of schizophrenia. This technical guide provides a comprehensive overview of A-412997's pharmacological profile, its application in preclinical schizophrenia research, and the experimental methodologies employed in its evaluation. While a promising tool for elucidating the role of the D4 receptor in cognitive processes relevant to schizophrenia, it is crucial to note that A-412997 has not been investigated in human clinical trials for this indication. All research to date has been conducted in preclinical models. This document serves as a detailed resource for professionals engaged in the exploration of novel therapeutic targets for schizophrenia and related cognitive deficits.

Pharmacological Profile of A-412997

A-412997 is distinguished by its high affinity and selectivity for the dopamine D4 receptor. The following tables summarize the key quantitative data that define its pharmacological character.

Table 1: Receptor Binding Affinity of A-412997
Receptor SubtypeSpeciesKi (nM)
Dopamine D4Human7.9[1]
Dopamine D4Rat12.1[1]
Other Dopamine Receptors (D1, D2, D3, D5)->1000[1]
Other Receptors and Channels (Panel of 70)->1000[1]

Ki (Inhibitory Constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

Table 2: Functional Activity of A-412997
Assay TypeReceptorSpeciesEC50 (nM)Intrinsic Activity
Calcium FluxDopamine D4Rat28.4[1]0.83 (Full Agonist)[1]

EC50 (Half-maximal Effective Concentration) is the concentration of a drug that gives half of the maximal response.

Role in Preclinical Schizophrenia Research

A-412997's primary role in schizophrenia research has been as a pharmacological tool to investigate the therapeutic potential of targeting the dopamine D4 receptor, particularly for the cognitive deficits associated with the disorder.

Pro-cognitive Effects

Numerous preclinical studies have demonstrated that A-412997 can enhance cognitive performance in various animal models. A key finding is its dose-dependent effect, with lower doses generally improving cognition and higher doses potentially leading to impairment, mimicking certain aspects of schizophrenia-like cognitive deficits.

  • Novel Object Recognition (NOR): A-412997 has been shown to improve performance in the NOR task in rats, indicating an enhancement of recognition memory.[2]

  • Inhibitory Avoidance: The compound has demonstrated efficacy in improving learning and memory in inhibitory avoidance tasks.[3]

  • Neurotransmitter Modulation: Pro-cognitive doses of A-412997 have been associated with elevated extracellular levels of dopamine and acetylcholine in the medial prefrontal cortex, a brain region critical for cognitive function.[2]

Effects on Neuronal Oscillations

Schizophrenia is associated with abnormalities in neuronal oscillations, particularly in the gamma frequency band. A-412997 has been utilized to probe the role of the D4 receptor in modulating these oscillations.

  • Gamma Oscillations: A-412997 has been shown to induce an increase in gamma oscillations in the prefrontal cortex and hippocampus of rats.[4] This effect is of interest as altered gamma activity is a feature of schizophrenia.[5][6]

  • Delta Oscillations: The compound has also been observed to enhance delta wave activity in the prefrontal cortex.[4][7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of A-412997.

Radioligand Binding Assay for Dopamine D4 Receptor Affinity

Objective: To determine the binding affinity (Ki) of A-412997 for the dopamine D4 receptor.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human or rat dopamine D4 receptor (e.g., CHO or HEK293 cells). The cells are homogenized in an ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.[8]

  • Competitive Binding Incubation: A fixed concentration of a radiolabeled ligand with known high affinity for the D4 receptor (e.g., [3H]-spiperone or [3H]-clozapine) is incubated with the prepared membranes.[9]

  • Varying concentrations of the unlabeled test compound (A-412997) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • The mixture is incubated at a specific temperature (e.g., room temperature) for a set period to allow binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.[8][10]

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Flux Functional Assay

Objective: To determine the functional potency (EC50) and efficacy (intrinsic activity) of A-412997 at the dopamine D4 receptor.

General Protocol:

  • Cell Culture: Cells stably expressing the dopamine D4 receptor are cultured in appropriate media and seeded into multi-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). This dye will fluoresce upon binding to intracellular calcium.

  • Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.

  • Compound Addition: A-412997 at various concentrations is added to the wells.

  • Fluorescence Measurement: The change in fluorescence intensity is measured over time. An increase in fluorescence indicates an increase in intracellular calcium concentration, which is a downstream effect of D4 receptor activation via the Gq pathway when heterologously expressed in some cell lines, or as a result of Gβγ subunit activation of phospholipase C in a Gi/o context.

  • Data Analysis: The data are used to generate a dose-response curve, from which the EC50 and the maximal response (Emax) are determined. The intrinsic activity is calculated by comparing the Emax of A-412997 to that of a known full agonist.

Novel Object Recognition (NOR) Task in Rats

Objective: To assess the effect of A-412997 on recognition memory.

Protocol:

  • Habituation: Rats are individually habituated to the testing arena (an open-field box) for a set period (e.g., 5-10 minutes) on consecutive days in the absence of any objects. This reduces novelty-induced stress.

  • Familiarization Phase (T1): On the test day, two identical objects are placed in the arena. The rat is placed in the arena and allowed to explore the objects for a specific duration (e.g., 3-5 minutes). The time spent exploring each object is recorded. Exploration is defined as the rat's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.

  • Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific delay period (e.g., 1 hour to 24 hours).

  • Test Phase (T2): The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The rat is allowed to explore for a set duration (e.g., 3-5 minutes), and the time spent exploring the familiar and the novel object is recorded.

  • Drug Administration: A-412997 or vehicle is administered to the rats at a specified time before the familiarization phase (e.g., 30 minutes prior).

  • Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

In Vivo Microdialysis

Objective: To measure the effect of A-412997 on extracellular levels of dopamine and acetylcholine in the prefrontal cortex.

Protocol:

  • Surgical Implantation: Rats are anesthetized, and a microdialysis guide cannula is surgically implanted into the medial prefrontal cortex.

  • Recovery: The animals are allowed to recover from surgery for a specified period.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion and Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).[11]

  • Drug Administration: A-412997 is administered to the animals (e.g., via subcutaneous injection).

  • Sample Collection: Dialysate samples continue to be collected at regular intervals post-drug administration.

  • Neurotransmitter Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine, acetylcholine, and their metabolites.[11]

  • Data Analysis: The neurotransmitter levels in the post-drug samples are expressed as a percentage of the baseline levels.

In Vivo Electrophysiology

Objective: To investigate the effect of A-412997 on neuronal oscillations (e.g., gamma activity) in the brain of freely moving or anesthetized rats.

Protocol:

  • Electrode Implantation: Rats are surgically implanted with recording electrodes in specific brain regions of interest, such as the prefrontal cortex and hippocampus.[12]

  • Recovery: The animals are allowed to recover from surgery.

  • Baseline Recording: Local field potentials (LFPs) are recorded from the implanted electrodes to establish baseline neuronal oscillatory activity.

  • Drug Administration: A-412997 is administered to the animals.

  • Post-Drug Recording: LFP recordings are continued after drug administration to monitor changes in neuronal oscillations.

  • Data Analysis: The recorded LFP data are subjected to spectral analysis to determine the power of different frequency bands (e.g., gamma, delta). Changes in power following drug administration are compared to baseline levels.[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the dopamine D4 receptor and the workflow of a typical preclinical study involving A-412997.

D4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular A412997 A-412997 D4R Dopamine D4 Receptor A412997->D4R Binds to G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ATP ATP CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Dopamine D4 Receptor Signaling Pathway

Preclinical_Workflow cluster_study_design Study Design cluster_execution Experimental Execution cluster_analysis Data Analysis and Interpretation Animal_Model Animal Model Selection (e.g., Rat) Habituation Habituation to Testing Environment Animal_Model->Habituation Drug_Prep A-412997 Preparation (Dose Selection) Drug_Admin Drug Administration (A-412997 or Vehicle) Drug_Prep->Drug_Admin Behavioral_Paradigm Behavioral Paradigm Selection (e.g., Novel Object Recognition) Behavioral_Testing Behavioral Testing (e.g., T1 and T2 phases of NOR) Behavioral_Paradigm->Behavioral_Testing Habituation->Drug_Admin Drug_Admin->Behavioral_Testing Data_Collection Data Collection (e.g., Exploration Times) Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis (e.g., Discrimination Index) Data_Collection->Statistical_Analysis Interpretation Interpretation of Results (Pro-cognitive Effects) Statistical_Analysis->Interpretation

Preclinical Experimental Workflow

Conclusion and Future Directions

This compound has proven to be an invaluable research tool for investigating the role of the dopamine D4 receptor in cognitive processes relevant to schizophrenia. Its high selectivity allows for the specific interrogation of D4 receptor function in preclinical models. The consistent findings of its pro-cognitive effects at lower doses in various behavioral paradigms underscore the potential of D4 receptor agonism as a therapeutic strategy for the cognitive impairments associated with schizophrenia.

However, it is imperative to reiterate that all the available data on A-412997 are from preclinical studies. There is no evidence in the public domain of this compound having entered human clinical trials for schizophrenia or any other indication. The transition from promising preclinical results to clinical efficacy is a significant challenge in drug development. Future research in this area may involve the development of novel D4 receptor agonists with optimized pharmacokinetic and safety profiles for potential clinical evaluation. Further preclinical studies could also explore the effects of A-412997 in combination with existing antipsychotic medications to see if it can augment their efficacy, particularly on cognitive and negative symptoms.

References

A-412997 Dihydrochloride: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of A-412997 dihydrochloride, a potent and highly selective dopamine D4 receptor agonist. It consolidates key preclinical data, outlines experimental methodologies, and visualizes the underlying molecular and procedural frameworks to facilitate further research and development.

Core Pharmacological Profile

A-412997 is a highly selective agonist for the dopamine D4 receptor, a G protein-coupled receptor (GPCR) belonging to the D2-like family.[1][2] Its mechanism of action is centered on the activation of this receptor, which is predominantly expressed in the prefrontal cortex, hippocampus, and limbic system.[3] This selective activation suggests therapeutic potential in neurological and psychiatric conditions where D4 receptor signaling is implicated, such as Attention-Deficit/Hyperactivity Disorder (ADHD) and erectile dysfunction, with a potentially lower risk of side effects associated with less selective dopamine agonists.[1][4][5]

Binding Affinity and Selectivity

A-412997 demonstrates high affinity for both human and rat D4 receptors and exceptional selectivity against other dopamine receptor subtypes.[1][2] This selectivity is a critical attribute, minimizing off-target effects that can complicate therapeutic application.

Parameter Receptor Value (nM) Reference
Binding Affinity (Ki) Human D4.47.9[1][2]
Rat D412.1[1][2]
Selectivity Other Dopamine Receptors (D1, D2, D3, D5)>1000[1][2][6]
Panel of 70 other receptors and channels>1000[1][2]
Functional Potency and Efficacy

In functional assays, A-412997 acts as a potent, full agonist at the rat D4 receptor. Its ability to activate the receptor leads to downstream cellular responses, confirming its role as a functional agonist.

Parameter Assay Value Reference
Functional Potency (EC50) Calcium Flux (rat D4)28.4 nM[1][6]
Intrinsic Activity Calcium Flux (rat D4)0.83[1][2]

Signaling Pathways and Mechanism of Action

Activation of the dopamine D4 receptor by A-412997 initiates a cascade of intracellular signaling events. As a D2-like receptor, the D4 receptor primarily couples to inhibitory G proteins (Gαi/o).[3][7][8] This coupling leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[8]

Furthermore, D4 receptor activation can modulate ion channel activity, notably interacting with G-protein-coupled inwardly rectifying potassium channels (GIRK), which influences neuronal excitability.[4] Receptor activity is also regulated by desensitization processes involving G protein-coupled receptor kinases (GRKs) and subsequent recruitment of β-arrestin, which can lead to receptor internalization and termination of G protein-dependent signaling.[1][7]

D4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol A412997 A-412997 D4R Dopamine D4 Receptor A412997->D4R Binds G_protein Gαi/o-βγ D4R->G_protein Activates GRK GRK D4R->GRK Phosphorylates AC Adenylyl Cyclase G_protein->AC Inhibits (α) GIRK GIRK Channel G_protein->GIRK Activates (βγ) cAMP cAMP AC->cAMP K_ion GIRK->K_ion Efflux ATP ATP ATP->AC Substrate PKA PKA cAMP->PKA Activates CellularResponse Decreased Neuronal Excitability PKA->CellularResponse Leads to Arrestin β-Arrestin GRK->Arrestin Promotes binding to D4R Internalization Receptor Internalization Arrestin->Internalization Mediates K_ion->CellularResponse Contributes to

Dopamine D4 Receptor Signaling Pathway

Preclinical Efficacy and Therapeutic Potential

In vivo studies in animal models have highlighted the therapeutic potential of A-412997 in several areas, primarily related to cognitive function and sexual health.

Cognitive Enhancement

A-412997 has shown significant, dose-dependent efficacy in rat models relevant to ADHD and short-term memory.[9] It improves performance in tasks designed to measure attention and recognition memory, suggesting a role for the D4 receptor in cognitive processes.[4][9] Notably, these pro-cognitive effects are observed at doses lower than those that stimulate motor activity.[4][10]

Model Species Effect Effective Dose Reference
5-Trial Inhibitory Avoidance (ADHD model)Rat (SHR pups)Significant dose-dependent improvement in acquisitionNot specified[9]
Social Recognition (Short-term memory)RatSignificant dose-dependent improvementNot specified[9]
Novel Object RecognitionRatImproved temporally-induced deficit10-fold lower than motor-stimulating doses[4][10]
Erectile Dysfunction

Selective D4 receptor agonists are known to induce penile erection through central nervous system mechanisms.[1][2] A-412997 is effective in this regard, with efficacy comparable to the non-selective dopamine agonist apomorphine.[1][2]

Model Species Effect Effective Dose Reference
Penile ErectionConscious RatInduces penile erection0.1 µmol/kg, s.c.[1][2]
Abuse Liability Potential

A key consideration for CNS-active drugs, particularly those affecting dopamine pathways, is abuse potential. In preclinical models, A-412997 did not produce reward-related behavior in the conditioned place preference paradigm, in stark contrast to amphetamine.[4][10] This suggests that selective D4 receptor activation may offer therapeutic benefits for conditions like ADHD without the abuse liability associated with current psychostimulant treatments.[4][10]

Experimental Protocols

The following sections detail the generalized methodologies for key in vitro and in vivo assays used to characterize A-412997.

In Vitro: Calcium Flux Assay

This assay measures the functional potency of a compound by detecting changes in intracellular calcium concentration following receptor activation.

Calcium_Flux_Workflow start Start plate_cells Plate cells expressing D4 receptors in microplate start->plate_cells load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4) plate_cells->load_dye acquire_baseline Acquire baseline fluorescence reading (e.g., FlexStation 3) load_dye->acquire_baseline add_compound Add A-412997 at varying concentrations acquire_baseline->add_compound measure_signal Measure fluorescence signal in real-time post-addition add_compound->measure_signal analyze Analyze data: Calculate peak fluorescence and determine EC50 measure_signal->analyze end End analyze->end

Workflow for a Calcium Flux Assay

Protocol Steps:

  • Cell Culture: Plate cells stably or transiently expressing the dopamine D4 receptor into a 96- or 384-well microplate.

  • Dye Loading: Incubate the cells with a cell-permeable, calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which will fluoresce upon binding to intracellular calcium.

  • Baseline Measurement: Place the plate into a fluorescence microplate reader (e.g., FlexStation 3) and measure the baseline fluorescence for a set period.[11]

  • Compound Addition: Utilize the reader's integrated fluidics to add varying concentrations of this compound to the wells.[11]

  • Signal Detection: Immediately and continuously measure the change in fluorescence intensity, which corresponds to the release of intracellular calcium stores triggered by receptor activation.[12]

  • Data Analysis: Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC50 value.

In Vivo: Novel Object Recognition (NOR) Task

The NOR task assesses recognition memory in rodents, leveraging their innate tendency to explore novel objects more than familiar ones.[13][14]

NOR_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training & Test habituation Allow rat to explore the empty test arena for 5-10 minutes training Training (T1): Place rat in arena with two identical objects (A + A) delay Inter-trial Interval (e.g., 1 hour) Administer vehicle or A-412997 training->delay test Test (T2): Replace one object with a novel one (A + B) delay->test record Record time spent exploring each object test->record

Workflow for the Novel Object Recognition Task

Protocol Steps:

  • Habituation: Individually acclimate each animal to the testing arena (an open-field box) in the absence of any objects for a set period (e.g., 5-10 minutes). This reduces novelty-induced stress.

  • Training/Familiarization (T1): Place the animal back into the arena, which now contains two identical objects. Allow the animal to explore freely for a defined period (e.g., 3-5 minutes).

  • Retention Interval: Remove the animal and return it to its home cage. Administer A-412997 or a vehicle control at a specified time before the test phase. The delay between training and testing can be varied to assess short-term vs. long-term memory (e.g., 1 hour to 24 hours).[13][14]

  • Test (T2): Re-introduce the animal to the arena, where one of the familiar objects has been replaced with a new, novel object.

  • Data Analysis: Record the time the animal spends actively exploring each object (e.g., sniffing or touching with nose/paws). Calculate a discrimination index (DI) as: (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A positive DI indicates successful recognition memory.

In Vivo: Conditioned Place Preference (CPP)

The CPP paradigm is used to assess the rewarding or aversive properties of a drug by pairing its effects with a distinct environment.[15][16]

Protocol Steps:

  • Pre-Test (Habituation): Allow the animal to freely explore all compartments of a multi-compartment apparatus (typically with distinct visual and tactile cues in each compartment). Record the baseline time spent in each compartment to ensure no inherent bias.

  • Conditioning: This phase occurs over several days.

    • Drug Pairing: On specified days, administer A-412997 and immediately confine the animal to one of the compartments for a set duration (e.g., 30 minutes).

    • Vehicle Pairing: On alternate days, administer the vehicle solution and confine the animal to a different compartment. The assignment of drug-paired compartments is counterbalanced across animals.[17]

  • Post-Test (Test for Preference): Place the animal back in the apparatus with free access to all compartments (in a drug-free state). Record the time spent in each compartment.

  • Data Analysis: Compare the time spent in the drug-paired compartment during the post-test to the time spent there during the pre-test. A significant increase in time indicates a rewarding effect (place preference), while a significant decrease indicates an aversive effect. Studies show A-412997 does not induce conditioned place preference.[10]

Conclusion and Future Directions

This compound is a valuable pharmacological tool for investigating the role of the dopamine D4 receptor in the central nervous system. Preclinical data strongly support its therapeutic potential for treating cognitive deficits, particularly those associated with ADHD, and erectile dysfunction. A key advantage highlighted in these studies is the apparent separation of pro-cognitive effects from motor stimulation and a lack of abuse liability, a significant concern with current psychostimulant medications.[4][10]

Further research should focus on elucidating the specific downstream signaling pathways responsible for its pro-cognitive effects and confirming its safety and efficacy in more advanced preclinical models. While no clinical trial data is readily available in the public domain, the robust and selective profile of A-412997 makes it a compelling candidate for continued investigation and potential development as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for A-412997 Dihydrochloride in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and administration of A-412997 dihydrochloride for in vivo research applications. This compound is a potent and selective dopamine D4 receptor agonist, making it a valuable tool for investigating the role of the D4 receptor in various physiological and pathological processes.[1][2][3]

Physicochemical and Solubility Data

This compound is a water-soluble compound, facilitating its preparation for in vivo studies.[4][5][6] Key quantitative data are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Weight 382.33 g/mol [2]
Formula C₁₉H₂₃N₃O·2HCl[4][6]
Max Solubility in Water 100 mM (approx. 38.23 mg/mL)[4][5][6][7]
Max Solubility in DMSO 50 mM (approx. 19.12 mg/mL)[4][5][6][7]
Purity ≥98%[4][6]
Storage (Solid) Desiccate at room temperature or -20°C[4][8]

Experimental Protocols

Protocol 1: Preparation of this compound for Subcutaneous (s.c.) Injection in Rodents

This protocol is based on concentrations used in published rodent studies.[9]

Materials:

  • This compound powder

  • Sterile isotonic saline (0.9% NaCl) or sterile phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Calculate the required amount of this compound: Based on the desired final concentration (e.g., 10 mg/mL) and total volume, calculate the mass of the compound needed.

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the vehicle: Add the appropriate volume of sterile isotonic saline or PBS to the microcentrifuge tube.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • For higher concentrations or if dissolution is slow, sonicate the tube in an ultrasonic bath for 5-10 minutes.[8] Gentle warming to 37°C can also aid in dissolution.[8]

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates. If not, continue vortexing or sonicating.

  • Administration: The solution is now ready for subcutaneous injection. A common injection volume for rodents is 1 mL/kg.[10]

Stability and Storage of the Solution:

  • It is recommended to prepare the solution fresh on the day of use.[8]

  • If necessary, stock solutions can be prepared in advance, aliquoted, and stored at -20°C for several months.[8] Before use, thaw the aliquot to room temperature and vortex to ensure homogeneity. Avoid repeated freeze-thaw cycles.

Dosing Information from In Vivo Studies

The following table summarizes doses of this compound that have been used in rat models.

Dose (s.c.)Animal ModelObserved EffectReference(s)
0.1 µmol/kgRatInduction of penile erection[1]
3 mg/kgRatUsed as a low-dose in electrophysiological studies[9]
5 mg/kgRatUsed as a high-dose in electrophysiological studies[9]

Signaling Pathway of A-412997

A-412997 acts as a selective agonist at the dopamine D4 receptor. The D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Its activation primarily leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP).

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space A412997 A-412997 D4R Dopamine D4 Receptor A412997->D4R Binds to G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to decreased experimental_workflow prep Preparation of A-412997 Solution admin Subcutaneous Administration prep->admin animal_prep Animal Acclimation & Baseline Measurement animal_prep->admin observation Behavioral/Physiological Observation admin->observation data_collection Data Collection & Endpoint Measurement observation->data_collection analysis Data Analysis data_collection->analysis results Results & Interpretation analysis->results

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-412997 dihydrochloride is a potent and highly selective full agonist for the dopamine D4 receptor, with Ki values of 7.9 nM for human D4 and 12.1 nM for rat D4 receptors.[1][2] It displays negligible affinity for other dopamine receptor subtypes (Ki > 1000 nM) and a wide range of other receptors and channels, making it a valuable pharmacological tool for investigating the role of the dopamine D4 receptor in central nervous system processes.[2][3] Notably, A-412997 has demonstrated pro-cognitive effects in various preclinical models, suggesting its potential as a therapeutic agent for cognitive deficits observed in conditions like Attention-Deficit/Hyperactivity Disorder (ADHD).[4][5][6][7]

These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and relevant signaling pathways for the use of this compound in cognitive studies.

Data Presentation: Recommended Dosages for Cognitive Studies in Rats

The following table summarizes the effective doses of this compound used in various cognitive and behavioral paradigms in rats. It is important to note that the optimal dose can vary depending on the specific cognitive domain being investigated, the animal model, and the route of administration.

Cognitive/Behavioral TaskSpecies/StrainRoute of AdministrationEffective Dose RangeObserved EffectsReference
Novel Object RecognitionRatSubcutaneous (s.c.)0.1 - 1 mg/kgImproved performance in a temporally induced deficit model.[4][6][4][6]
Social Recognition (Short-term memory)Rat (Sprague-Dawley)Not specifiedDose-dependent improvementSignificant enhancement of short-term memory.[5][5]
5-Trial Repeated Acquisition Inhibitory Avoidance (ADHD model)Rat (Spontaneous Hypertensive Rat pups)Not specifiedDose-dependent improvementEnhanced acquisition in a model of ADHD.[5][5]
Motor ActivityRatSubcutaneous (s.c.)≥ 3 mg/kgStimulation of motor activity. Pro-cognitive doses are typically 10-fold lower.[4][6][4][6]
Penile ErectionRatSubcutaneous (s.c.)0.1 µmol/kgInduction of penile erection, indicating central D4 receptor engagement.[2][2]
Network Oscillations (Prefrontal Cortex)RatSystemic5 - 10 mg/kgDose-dependent increase in gamma activity and enhancement of slow delta rhythm.[8][8]

Note: Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions. The behavioral effects of D4 receptor agonists are dose-dependent, with higher doses potentially leading to impairments.[6]

Experimental Protocols

Protocol 1: Novel Object Recognition (NOR) Task in Rats

This protocol is designed to assess short-term recognition memory.

Materials:

  • This compound solution (dissolved in an appropriate vehicle, e.g., saline or 10% ethanol in isotonic dextrose).[3]

  • Open field arena (e.g., 50 cm x 50 cm x 50 cm).

  • Two sets of identical objects (e.g., plastic toys, metal objects) that are heavy enough not to be displaced by the rats.

  • Video recording and analysis software.

Procedure:

  • Habituation: For 2-3 days prior to testing, handle the rats for 5-10 minutes each. On the day before the experiment, allow each rat to explore the empty open field arena for 10 minutes.

  • Drug Administration: On the test day, administer this compound (e.g., 0.1, 0.3, or 1 mg/kg, s.c.) or vehicle to the rats 30 minutes before the acquisition trial.

  • Acquisition Trial (T1): Place two identical objects (A1 and A2) in the arena. Place a rat in the center of the arena and allow it to explore the objects for a set period (e.g., 5 minutes). Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and oriented towards it.

  • Inter-Trial Interval (ITI): Return the rat to its home cage for a specific delay period (e.g., 1 hour for short-term memory).

  • Test Trial (T2): Replace one of the familiar objects with a novel object (B). Place the rat back in the arena and record the time spent exploring the familiar object (A) and the novel object (B) for a set period (e.g., 5 minutes).

  • Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.

Protocol 2: Social Recognition Task in Rats

This protocol assesses short-term social memory.

Materials:

  • This compound solution.

  • Test cage (neutral and clean).

  • Juvenile and adult rats.

Procedure:

  • Habituation: Acclimatize the adult test rat to the test cage for 30 minutes.

  • Drug Administration: Administer this compound or vehicle to the adult rat.

  • First Exposure: Introduce a juvenile rat into the cage with the adult rat for a 5-minute interaction period. Record the duration of social investigation (e.g., sniffing, grooming) by the adult rat.

  • Inter-Exposure Interval (IEI): Remove the juvenile rat. After a specific delay (e.g., 30-120 minutes), re-introduce the same juvenile rat.

  • Second Exposure: Record the duration of social investigation by the adult rat for a 5-minute period.

  • Data Analysis: A significant reduction in the duration of social investigation during the second exposure compared to the first indicates memory of the juvenile. Compare the reduction between the drug-treated and vehicle-treated groups.

Signaling Pathways and Visualizations

Activation of the dopamine D4 receptor by this compound initiates several downstream signaling cascades that are believed to underlie its pro-cognitive effects. The D4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[9]

However, D4 receptor signaling is complex and can also involve other pathways, including the modulation of mitogen-activated protein kinase (MAPK) signaling and interaction with other receptor systems like GABA-A and PDGFβ receptors.[9] The pro-cognitive effects of A-412997 are associated with an increase in extracellular levels of dopamine and acetylcholine in the medial prefrontal cortex.[4][6]

Below are diagrams illustrating the key signaling pathway and a typical experimental workflow.

D4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A412997 A-412997 D4R Dopamine D4 Receptor A412997->D4R Gi_o Gi/o Protein D4R->Gi_o Activation MAPK MAPK (ERK1/2) D4R->MAPK Modulation GABA_A GABA-A Receptor Modulation D4R->GABA_A Modulation AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA PKA cAMP->PKA Activation Cognitive_Effects Pro-Cognitive Effects PKA->Cognitive_Effects MAPK->Cognitive_Effects GABA_A->Cognitive_Effects

Dopamine D4 Receptor Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation & Habituation Randomization Randomization to Groups (Vehicle vs. A-412997) Animal_Acclimation->Randomization Drug_Prep A-412997 Solution Preparation Drug_Admin Drug Administration Drug_Prep->Drug_Admin Randomization->Drug_Admin Cognitive_Task Cognitive Task (e.g., NOR, Social Recognition) Drug_Admin->Cognitive_Task Data_Collection Behavioral Data Collection Cognitive_Task->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Experimental Workflow for Cognitive Studies

References

Application Notes and Protocols for A-412997 Dihydrochloride Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of A-412997 dihydrochloride, a selective dopamine D4 receptor agonist, in rodent models. This document outlines the key characteristics of the compound, detailed protocols for its administration, and relevant quantitative data from preclinical studies.

Compound Information

  • Name: this compound

  • Mechanism of Action: Selective agonist for the dopamine D4 receptor. It displays high affinity for both human and rat D4 receptors (Ki values of 7.9 nM and 12.1 nM, respectively) and shows no significant affinity for other dopamine receptor subtypes.[1][2]

  • Key Features: A-412997 is a potent, full agonist at rat dopamine D4 receptors (EC50 = 28.4 nM).[2] It readily crosses the blood-brain barrier after systemic administration.[2][3]

  • Solubility: Soluble in water (up to 100 mM) and DMSO (up to 50 mM).[1]

  • Storage: Store desiccated at room temperature.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound in rodent models.

Table 1: In Vitro Receptor Binding and Potency

ParameterSpeciesValueReference
Ki (D4 Receptor)Human7.9 nM[1][2]
Ki (D4 Receptor)Rat12.1 nM[1][2]
EC50 (D4 Receptor)Rat28.4 nM[2]

Table 2: Dose-Response Data in Rodent Behavioral Models

Rodent ModelAdministration RouteDose RangeObserved EffectReference
Conscious Rat (Penile Erection)Subcutaneous (s.c.)0.1 µmol/kgEffective dose for inducing penile erection.[2]
Rat (Novel Object Recognition)Not SpecifiedDoses 10-fold lower than those stimulating motor activityImproved performance in a temporally induced deficit model.[4]
Rat (ADHD Model - 5-trial repeated acquisition inhibitory avoidance)Not SpecifiedNot SpecifiedShowed significant dose-dependent efficacy.[5]
Rat (Short-term memory - Social Recognition)Not SpecifiedNot SpecifiedShowed significant dose-dependent efficacy.[5]
Freely Behaving Rats (Network Oscillations)Subcutaneous (s.c.)3 mg/kg and 5 mg/kgDose-dependent enhancement of narrow-band delta oscillations in the prefrontal cortex and nucleus reuniens.[6]

Table 3: Pharmacokinetic Parameters (Qualitative)

ParameterObservationReference
Blood-Brain Barrier PenetrationRapidly partitions into the brain after subcutaneous dosing in rats, with maximum levels observed at the first sampling time point (5 minutes).[3]
Brain to Plasma RatioGreater than 1:1 at all time points measured after subcutaneous administration in rats.[3]

Signaling Pathway

A-412997 acts as an agonist at the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Activation of the D4 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, can modulate the activity of various downstream effectors, including protein kinase A (PKA) and mitogen-activated protein kinase (MAPK) pathways, as well as influencing ion channel function.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A412997 A-412997 D4R Dopamine D4 Receptor A412997->D4R Binds and Activates G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates Ion_channels Ion Channels (e.g., GIRK) G_protein->Ion_channels Modulates cAMP cAMP AC->cAMP Decreases production PKA Protein Kinase A (PKA) cAMP->PKA Inhibition of activation Cellular_response Modulation of Neuronal Excitability and Gene Expression PKA->Cellular_response MAPK->Cellular_response Ion_channels->Cellular_response

Dopamine D4 Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound to rodent models.

Preparation of Dosing Solutions

4.1.1. Vehicle Selection

  • Aqueous Vehicle (Recommended for most applications): this compound is soluble in water up to 100 mM.[1] For most in vivo studies, sterile water or sterile isotonic saline (0.9% NaCl) can be used as the vehicle.

  • Co-solvent Vehicle: For higher concentrations or specific experimental needs, a co-solvent system can be used. One published study utilized isotonic dextrose (D5W) containing 10% ethanol.

  • DMSO-based Vehicle: While soluble in DMSO, its use as a primary vehicle for in vivo administration should be carefully considered due to potential toxicity. If necessary, a stock solution in DMSO can be prepared and then further diluted in a sterile aqueous vehicle to a final DMSO concentration of <5%.

4.1.2. Solution Preparation Protocol (Aqueous Vehicle)

  • Calculate the required amount: Based on the desired dose (in mg/kg), the average weight of the animals, and the injection volume, calculate the total mass of this compound needed.

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile container.

  • Add the vehicle: Add the calculated volume of sterile water or saline to the powder.

  • Dissolve the compound: Vortex or sonicate the solution until the compound is fully dissolved. Gentle warming (to 37°C) may aid in dissolution.

  • Sterile filtration: For parenteral administration, filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Storage: It is recommended to prepare fresh solutions on the day of use. If short-term storage is necessary, store at 2-8°C and protect from light.

solution_prep_workflow start Start calculate Calculate required mass of A-412997 and volume of vehicle start->calculate weigh Weigh A-412997 dihydrochloride powder calculate->weigh add_vehicle Add sterile vehicle (e.g., water, saline) weigh->add_vehicle dissolve Dissolve compound (vortex/sonicate) add_vehicle->dissolve filter Sterile filter solution (0.22 µm filter) dissolve->filter store Store appropriately (prepare fresh if possible) filter->store end End store->end

Dosing Solution Preparation Workflow
Administration Protocols

4.2.1. Subcutaneous (s.c.) Injection Protocol (Rat)

  • Animal Restraint: Manually restrain the rat, for example, by holding it firmly by the scruff of the neck and supporting its body.

  • Injection Site: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.

  • Procedure:

    • Clean the injection site with an alcohol wipe.

    • Pinch the skin to form a "tent".

    • Insert a 23-25 gauge needle into the base of the tented skin, parallel to the back.

    • Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (aspiration).

    • Inject the calculated volume of the A-412997 solution. Recommended injection volume is 5-10 ml/kg.[7]

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions.

4.2.2. Intraperitoneal (i.p.) Injection Protocol (Mouse)

  • Animal Restraint: Restrain the mouse by scruffing the neck and securing the tail. Gently tilt the mouse so its head is slightly lower than its abdomen.

  • Injection Site: The injection should be administered into the lower right or left quadrant of the abdomen to avoid puncturing the cecum or bladder.

  • Procedure:

    • Clean the injection site with an alcohol wipe.

    • Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity.

    • Aspirate to ensure no body fluids are drawn into the syringe.

    • Inject the calculated volume of the A-412997 solution. The recommended injection volume is up to 10 ml/kg.[7]

    • Withdraw the needle smoothly.

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse effects.

admin_routes cluster_sc Subcutaneous (s.c.) Injection cluster_ip Intraperitoneal (i.p.) Injection sc_restrain Restrain Animal sc_site Identify Injection Site (dorsal midline) sc_restrain->sc_site sc_inject Inject into Subcutaneous Space sc_site->sc_inject sc_monitor Monitor Animal sc_inject->sc_monitor ip_restrain Restrain Animal ip_site Identify Injection Site (lower abdominal quadrant) ip_restrain->ip_site ip_inject Inject into Peritoneal Cavity ip_site->ip_inject ip_monitor Monitor Animal ip_inject->ip_monitor

Rodent Administration Routes

Important Considerations

  • Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Aseptic Technique: Use sterile techniques for solution preparation and administration to prevent infection.

  • Dose Calculation: Carefully calculate the dose for each animal based on its body weight.

  • Control Groups: Always include a vehicle-treated control group in your experimental design.

  • Observation: Monitor animals closely after administration for any signs of toxicity or adverse effects.

These application notes are intended to serve as a guide. Researchers should adapt these protocols to their specific experimental needs and consult relevant literature for further details.

References

Application Notes and Protocols for A-412997 Dihydrochloride in Behavioral Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-412997 dihydrochloride is a potent and highly selective full agonist for the dopamine D₄ receptor.[1][2] It exhibits high affinity for both rat and human D₄ receptors, with Kᵢ values of 12.1 nM and 7.9 nM, respectively.[1][2] Notably, it shows no significant affinity for other dopamine receptor subtypes (D₁, D₂, D₃, D₅) or a wide range of other neurotransmitter receptors and ion channels, making it a valuable pharmacological tool for elucidating the specific roles of the D₄ receptor in central nervous system functions and pathologies.[1] A-412997 readily crosses the blood-brain barrier, allowing for systemic administration in preclinical behavioral studies.[1][3]

These application notes provide a comprehensive overview of the use of this compound in behavioral neuroscience research, including its mechanism of action, established experimental protocols, and key quantitative data from preclinical studies.

Mechanism of Action

A-412997 acts as a full agonist at the dopamine D₄ receptor.[1] The D₄ receptor is a member of the D₂-like family of G protein-coupled receptors (GPCRs), which are primarily coupled to Gαi/o proteins. Activation of D₄ receptors by an agonist like A-412997 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This signaling cascade can modulate neuronal excitability and neurotransmitter release in brain regions where D₄ receptors are expressed, such as the prefrontal cortex, hippocampus, and striatum.

cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts A412997 A-412997 A412997->D4R Binds and Activates ATP ATP ATP->AC Neuronal_Response Modulation of Neuronal Response cAMP->Neuronal_Response Regulates Habituation Habituation Phase (Empty Arena) Familiarization Familiarization Phase (Two Identical Objects) Habituation->Familiarization 24h Test Test Phase (One Familiar, One Novel Object) Familiarization->Test Delay Data_Analysis Data Analysis (Discrimination Index) Test->Data_Analysis Surgery Electrode Implantation (e.g., PFC, Hippocampus) Recovery Post-Surgical Recovery Surgery->Recovery Baseline Baseline LFP Recording Recovery->Baseline Drug_Admin A-412997 Administration (s.c.) Baseline->Drug_Admin Post_Drug Post-Administration LFP Recording Drug_Admin->Post_Drug Analysis Spectral Analysis (Power in different frequency bands) Post_Drug->Analysis

References

Application Notes and Protocols for A-412997 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-412997 dihydrochloride is a potent and highly selective agonist for the dopamine D4 receptor.[1] It displays significantly greater selectivity for the D4 subtype over other dopamine receptors, making it a valuable tool for investigating the specific roles of this receptor in various physiological and pathological processes.[1] Research has indicated its potential in improving cognitive performance, suggesting its utility in studies related to psychiatric disorders such as ADHD.[2][3] These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions in both in vitro and in vivo research settings.

Physicochemical Properties and Solubility

Proper preparation of this compound solutions is critical for experimental success. The following table summarizes the key physicochemical properties and solubility of this compound.

PropertyValueReference
Molecular Formula C₁₉H₂₃N₃O·2HCl[4]
Molecular Weight 382.33 g/mol [4]
Appearance Solid[5]
Purity >98%[4]
Solubility in Water Up to 100 mM[4]
Solubility in DMSO Up to 50 mM[4]

Solution Preparation and Stability

Stock Solution Preparation

It is recommended to prepare a concentrated stock solution of this compound, which can then be diluted to the desired working concentration for experiments.

Table 1: Preparation of Stock Solutions

Desired Stock ConcentrationSolventVolume of Solvent to Add to 1 mg of this compoundVolume of Solvent to Add to 5 mg of this compound
10 mM Water or DMSO261.56 µL1.31 mL
50 mM Water or DMSO52.31 µL261.56 µL
100 mM Water26.16 µL130.78 µL

Note: The molecular weight used for calculations is 382.33 g/mol . Adjust volumes accordingly if the batch-specific molecular weight differs.

General Reconstitution Protocol for Lyophilized Powder:
  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Aseptically add the calculated volume of sterile water or DMSO to the vial to achieve the desired stock concentration.

  • Gently vortex or sonicate the vial to ensure complete dissolution of the compound. For higher concentrations, warming the solution to 37°C may aid in solubilization.

Stability and Storage

Proper storage of this compound, both in its solid form and in solution, is crucial to maintain its activity and ensure experimental reproducibility.

Table 2: Storage Recommendations

FormStorage TemperatureDurationSpecial Conditions
Solid (Lyophilized Powder) Room Temperature (Short-term)Up to 12 monthsDesiccate[4]
+4°C (Long-term)Up to 12 monthsDesiccate[5]
-20°C (Long-term)ExtendedDesiccate
Stock Solution in Water -20°CSeveral monthsAliquot to avoid repeated freeze-thaw cycles.
-80°CExtendedAliquot to avoid repeated freeze-thaw cycles.
Stock Solution in DMSO -20°CSeveral monthsAliquot to avoid repeated freeze-thaw cycles.
-80°CExtendedAliquot to avoid repeated freeze-thaw cycles.

Important Considerations:

  • Aqueous solutions are generally preferred for cell-based assays to avoid solvent-induced artifacts.

  • When using DMSO as a solvent, ensure the final concentration in the culture medium is low (typically <0.1%) to prevent cytotoxicity.

  • It is recommended to prepare fresh dilutions from the stock solution for each experiment.

Signaling Pathway of A-412997

A-412997 acts as a selective agonist at the dopamine D4 receptor, which is a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by D4 receptor activation involves coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, the signaling downstream of the D4 receptor is complex and can involve other pathways.

A412997_Signaling_Pathway A412997 A-412997 D4R Dopamine D4 Receptor A412997->D4R Binds and Activates G_protein Gαi/o D4R->G_protein Activates PDGF_R PDGFβ Receptor D4R->PDGF_R Transactivates Akt_pathway Akt/NF-κB Pathway D4R->Akt_pathway Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Catalyzes ATP to cAMP PKA PKA cAMP->PKA Activates MAPK_pathway MAPK/ERK Pathway PDGF_R->MAPK_pathway Activates

A-412997 Signaling Pathway

Experimental Protocols

The following are generalized protocols for the use of this compound in common experimental paradigms. It is essential to optimize these protocols for specific cell lines and experimental conditions.

In Vitro Cell-Based Assays

This protocol is a general guideline for treating cultured cells with A-412997 to assess its effects on cellular signaling and function.

In_Vitro_Workflow start Start: Seed Cells culture Culture cells to desired confluency (e.g., 70-80%) start->culture prepare_solution Prepare working solutions of A-412997 from stock in appropriate cell culture medium culture->prepare_solution treat Treat cells with A-412997 (and controls) for the desired time prepare_solution->treat analyze Analyze cellular response (e.g., cAMP assay, Western blot, Ca2+ flux) treat->analyze end End analyze->end

In Vitro Experimental Workflow

Materials:

  • This compound stock solution (e.g., 10 mM in sterile water)

  • Cell line expressing the dopamine D4 receptor (e.g., CHO-K1 or MN9D cells)[6][7]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Assay-specific reagents (e.g., cAMP assay kit, lysis buffer for Western blotting)

Protocol:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for high-throughput screening, 6-well plates for protein analysis) and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Preparation of Working Solutions: On the day of the experiment, thaw the A-412997 stock solution and prepare serial dilutions in serum-free or complete culture medium to achieve the desired final concentrations. A typical concentration range for in vitro assays is 1 nM to 10 µM. A concentration of 1 µM has been shown to induce maximal stimulation of Akt and ERK pathways in some cell lines.[8]

  • Cell Treatment:

    • Remove the culture medium from the cells and wash once with sterile PBS.

    • Add the A-412997 working solutions to the cells. Include appropriate controls, such as a vehicle control (medium without the compound) and a positive control if available.

    • Incubate the cells for the desired time period at 37°C in a CO₂ incubator. The incubation time will depend on the specific endpoint being measured (e.g., a few minutes for rapid signaling events like calcium flux, or several hours for changes in gene expression).

  • Analysis: Following incubation, proceed with the specific assay to measure the cellular response. This may include:

    • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or TR-FRET-based assay kit.

    • Western Blotting: Lyse the cells, separate proteins by SDS-PAGE, and probe for phosphorylated and total levels of downstream signaling proteins such as ERK1/2 and Akt.

    • Calcium Flux Assays: For cell lines co-expressing the D4 receptor and a promiscuous G-protein, calcium flux can be measured using fluorescent calcium indicators.[9]

In Vivo Studies in Rodents

This protocol provides a general guideline for the preparation and administration of A-412997 to rats for behavioral or pharmacokinetic studies.

In_Vivo_Workflow start Start: Prepare Dosing Solution calculate_dose Calculate the required dose (e.g., in mg/kg) and total volume needed start->calculate_dose dissolve Dissolve A-412997 in a suitable vehicle (e.g., saline or 0.1% ascorbic acid) calculate_dose->dissolve administer Administer the solution to the animals (e.g., subcutaneous injection) dissolve->administer observe Observe and measure behavioral or physiological responses administer->observe end End observe->end

In Vivo Experimental Workflow

Materials:

  • This compound solid

  • Sterile saline (0.9% NaCl) or 0.1% ascorbic acid solution

  • Sterile syringes and needles

  • Experimental animals (e.g., rats)

Protocol:

  • Dose Calculation: Determine the desired dose of A-412997 in mg/kg body weight. Doses used in rat studies have ranged from 3 mg/kg to 10 mg/kg.[2]

  • Preparation of Dosing Solution:

    • Weigh the required amount of this compound.

    • Dissolve the compound in a suitable vehicle. For subcutaneous injection in rats, sterile saline or a 0.1% ascorbic acid solution can be used.[10] A concentration of 10 mg/mL has been used for subcutaneous injections.[2]

    • Ensure the compound is completely dissolved. Gentle warming or vortexing may be necessary.

    • Filter-sterilize the solution using a 0.22 µm syringe filter before administration.

  • Administration:

    • Accurately weigh each animal to determine the correct volume of the dosing solution to administer.

    • Administer the A-412997 solution via the desired route (e.g., subcutaneous injection).

  • Observation and Analysis: Following administration, monitor the animals for the desired behavioral or physiological endpoints according to the experimental design.

Disclaimer: These protocols are intended as a guide. Researchers should adapt them to their specific experimental needs and consult relevant literature for more detailed methodologies. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for In Vivo Microdialysis with A-412997 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-412997 dihydrochloride is a potent and highly selective full agonist for the dopamine D₄ receptor, exhibiting Ki values of 12.1 nM and 7.9 nM for rat and human D₄ receptors, respectively.[1] It displays negligible affinity for other dopamine receptor subtypes.[1] Preclinical studies in rat models have demonstrated its efficacy in improving cognitive performance.[2][3] Notably, in vivo microdialysis studies have revealed that systemically administered A-412997 at doses that enhance cognition also leads to an increase in extracellular levels of both dopamine (DA) and acetylcholine (ACh) in the medial prefrontal cortex (mPFC).[4][5] This suggests that the pro-cognitive effects of A-412997 may be mediated, at least in part, by the modulation of these key neurotransmitters in brain regions critical for executive function.

These application notes provide a detailed protocol for conducting in vivo microdialysis experiments in rats to assess the effects of A-412997 on extracellular dopamine and acetylcholine levels in the medial prefrontal cortex.

Data Presentation

This compound: Physicochemical and Pharmacological Properties
PropertyValueReference
IUPAC Name N-(3-methylphenyl)-2-(4-(pyridin-2-yl)piperidin-1-yl)acetamide dihydrochlorideN/A
Molecular Formula C₁₉H₂₃N₃O · 2HCl[1]
Molecular Weight 382.33 g/mol N/A
Solubility Soluble in waterN/A
Receptor Target Dopamine D₄ Receptor[1]
Receptor Affinity (Ki) 12.1 nM (rat D₄), 7.9 nM (human D₄)[1]
Functional Activity Full Agonist[1]
Effects of A-412997 on Neurotransmitter Levels in the Medial Prefrontal Cortex of Rats
TreatmentDose (mg/kg, s.c.)AnalyteMaximum Increase (% of Baseline)Time to Maximum Effect
A-4129971Dopamine~150%60-80 minutes post-injection
A-4129971Acetylcholine~140%60-80 minutes post-injection

Note: The quantitative data presented is extrapolated from graphical representations in Woolley et al., 2008 and should be considered an approximation. The original publication should be consulted for precise values.

Experimental Protocols

This section details the methodology for in vivo microdialysis to measure A-412997-induced changes in dopamine and acetylcholine in the rat medial prefrontal cortex.

Animal Subjects and Housing
  • Species: Male Sprague-Dawley rats.

  • Weight: 250-350 g at the time of surgery.

  • Housing: Animals should be housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. All procedures must be in accordance with institutional animal care and use committee guidelines.

Surgical Procedure for Guide Cannula Implantation
  • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).

  • Place the animal in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a burr hole over the medial prefrontal cortex at the following coordinates relative to bregma: Anterior/Posterior (AP): +3.2 mm; Medial/Lateral (ML): ±0.6 mm .

  • Implant a microdialysis guide cannula (e.g., CMA 12) aimed at the mPFC, with the tip positioned at Dorsal/Ventral (DV): -2.8 mm from the skull surface.

  • Secure the guide cannula to the skull using dental cement and anchor screws.

  • Insert a dummy cannula to keep the guide patent.

  • Allow the animals to recover for a minimum of 48 hours before the microdialysis experiment.

In Vivo Microdialysis Procedure
  • On the day of the experiment, gently restrain the rat and remove the dummy cannula.

  • Insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula, ensuring the active membrane is positioned within the mPFC.

  • Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 µL/min . The aCSF composition should be: 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4. For acetylcholine detection, include an acetylcholinesterase inhibitor (e.g., 0.1 µM neostigmine bromide) in the aCSF to prevent degradation of acetylcholine in the dialysis probe and tubing.

  • Allow a stabilization period of at least 2 hours after probe insertion.

  • Begin collecting baseline dialysate samples every 20 minutes into vials containing a small volume of antioxidant solution (for dopamine analysis, e.g., 5 µL of 0.1 M perchloric acid) or an appropriate buffer for acetylcholine analysis.

  • After collecting at least three stable baseline samples (less than 15% variation), administer this compound subcutaneously (s.c.) at the desired dose (e.g., 1 mg/kg).

  • Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.

  • At the end of the experiment, euthanize the animal and perfuse with saline followed by formalin. Extract the brain to histologically verify the placement of the microdialysis probe.

Neurochemical Analysis by HPLC-ECD
  • Instrumentation: High-Performance Liquid Chromatography system with Electrochemical Detection (HPLC-ECD).

  • Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A buffered aqueous/organic solution. A typical mobile phase consists of sodium phosphate buffer, EDTA, a pairing agent like octanesulfonic acid, and methanol, adjusted to an acidic pH (e.g., pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Electrochemical Detector: Glassy carbon working electrode set at an oxidizing potential of approximately +0.65 V versus an Ag/AgCl reference electrode.

  • Quantification: Inject a 20 µL aliquot of the dialysate. Compare the peak height or area of dopamine in the samples to that of external standards to determine the concentration.

  • Instrumentation: HPLC-ECD system.

  • Enzyme Reactor: An immobilized enzyme reactor containing acetylcholinesterase and choline oxidase is placed in-line before the analytical column. This reactor converts acetylcholine to choline, and then choline to hydrogen peroxide.

  • Column: A column suitable for the separation of choline (e.g., a polymer-based cation exchange column).

  • Mobile Phase: A phosphate buffer solution (e.g., 50 mM, pH 8.0).

  • Flow Rate: 1.0 mL/min.

  • Electrochemical Detector: A platinum working electrode set at an oxidizing potential of approximately +0.5 V to detect the hydrogen peroxide generated by the enzyme reactor.

  • Quantification: Inject a 20 µL aliquot of the dialysate. Quantify acetylcholine levels by comparing the resulting peak to that of acetylcholine standards.

Visualizations

Dopamine D₄ Receptor Signaling Pathway```dot

D4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space A-412997 A-412997 D4R Dopamine D₄ Receptor A-412997->D4R Agonist Binding G_protein Gi/o Protein D4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ERK ERK Signaling G_protein->ERK Activation GABA_A GABA-A Receptor Trafficking G_protein->GABA_A Modulation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Modulation of Neurotransmission PKA->Downstream ERK->Downstream GABA_A->Downstream

References

Application Notes and Protocols for Electrophysiology Studies with A-412997 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A-412997 dihydrochloride is a potent and highly selective full agonist for the dopamine D4 receptor.[1][2][3] It exhibits high affinity for both rat and human D4 receptors, making it a valuable pharmacological tool for investigating the role of this receptor in various central nervous system processes and diseases.[1][2][3] This document provides detailed application notes and protocols for conducting electrophysiology studies with A-412997, aimed at researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound from in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Functional Activity

ParameterSpeciesReceptorValueReference
KᵢRatDopamine D412.1 nM[1][3]
KᵢHumanDopamine D4.47.9 nM[1][3]
EC₅₀RatDopamine D428.4 nM[1][2]
Intrinsic ActivityRatDopamine D40.83[3]

Table 2: In Vivo Electrophysiological Effects in Rats

Brain RegionOscillationDose (s.c.)EffectReference
Prefrontal Cortex (PFC)Delta (2-4 Hz)5 mg/kgSignificant increase in power[4][5]
Prefrontal Cortex (PFC)Delta (2-4 Hz)10 mg/kgIncreased power[5]
Hippocampus (HPC)Theta5 mg/kg & 10 mg/kgSuppressed power[5]
Prefrontal Cortex (PFC)Gamma3 mg/kgSignificant increase in power[6]
Prefrontal Cortex (PFC)Gamma10 mg/kgRobust increase in power (81±19%)[6]
Nucleus Reuniens (RE)Delta5 mg/kgDrastic enhancement[4]

Signaling Pathway

Activation of the dopamine D4 receptor by A-412997 initiates a G protein-coupled signaling cascade, typically involving the Gαi/o subunit. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors such as protein kinase A (PKA). These signaling events ultimately alter neuronal excitability and synaptic transmission.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A412997 A-412997 D4R Dopamine D4 Receptor A412997->D4R Binds to G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces production of PKA Protein Kinase A cAMP->PKA Inhibits activation of IonChannels Ion Channels / Synaptic Proteins PKA->IonChannels Modulates Response Modulation of Neuronal Activity IonChannels->Response

Caption: Dopamine D4 receptor signaling pathway activated by A-412997.

Experimental Protocols

In Vivo Electrophysiology in Freely Moving Rats

This protocol is synthesized from studies investigating the effects of A-412997 on neuronal oscillations.[4][5][6]

Objective: To record local field potentials (LFPs) from specific brain regions (e.g., PFC, HPC) in awake, freely moving rats to assess the effect of A-412997 on neuronal oscillations.

Materials:

  • This compound

  • Saline (vehicle)

  • Stereotaxic apparatus

  • Recording electrodes (e.g., tungsten microelectrodes)

  • Data acquisition system for electrophysiology

  • Animal housing and behavioral monitoring equipment

Procedure:

  • Animal Surgery:

    • Anesthetize adult male Sprague-Dawley or Wistar rats according to approved institutional protocols.

    • Mount the rat in a stereotaxic apparatus.

    • Implant recording electrodes in the target brain regions (e.g., prefrontal cortex, hippocampus) using stereotaxic coordinates.

    • Implant a reference and ground screw over a region devoid of underlying brain structures (e.g., cerebellum).

    • Secure the electrode assembly to the skull with dental cement.

    • Allow animals to recover for at least one week post-surgery.

  • Drug Preparation:

    • Dissolve this compound in saline to the desired concentrations (e.g., for doses of 3, 5, or 10 mg/kg).[4][5][6] For example, a 50 mg amount can be dissolved in 5 mL of saline to prepare solutions for different concentrations.[2]

  • Recording:

    • Habituate the rats to the recording chamber.

    • Record baseline LFP activity for a defined period (e.g., 60 minutes) to establish a stable control.

    • Administer A-412997 or vehicle via subcutaneous (s.c.) injection.

    • Continue recording LFP activity for a prolonged period (e.g., 2-3 hours) post-injection to observe the drug's effects.

  • Data Analysis:

    • Filter the raw LFP data to isolate specific frequency bands (e.g., Delta: 1-4 Hz, Theta: 4-8 Hz, Gamma: 30-80 Hz).

    • Perform power spectral density analysis (e.g., using Fast Fourier Transform) to quantify the power of different frequency bands.

    • Compare the post-injection spectral power to the baseline period to determine the effect of A-412997. Statistical analysis (e.g., t-test, ANOVA) should be used to assess significance.

in_vivo_workflow Surgery Electrode Implantation Surgery Recovery Post-operative Recovery (≥ 1 week) Surgery->Recovery Habituation Habituation to Recording Chamber Recovery->Habituation Baseline Baseline LFP Recording Habituation->Baseline Injection A-412997 or Vehicle Injection (s.c.) Baseline->Injection PostInjection Post-injection LFP Recording Injection->PostInjection Analysis Data Analysis (Power Spectra) PostInjection->Analysis Results Results Analysis->Results

Caption: Experimental workflow for in vivo electrophysiology with A-412997.

In Vitro Whole-Cell Patch-Clamp Electrophysiology

This is a general protocol for studying the effects of a dopamine D4 agonist on synaptic transmission, which can be adapted for A-412997.

Objective: To determine the effect of A-412997 on excitatory or inhibitory postsynaptic currents (EPSCs/IPSCs) in neurons from brain slices.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution for patch pipettes

  • Vibrating microtome

  • Patch-clamp amplifier and data acquisition system

  • Microscope with DIC optics

Procedure:

  • Brain Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., rat or mouse).

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare coronal or sagittal brain slices (e.g., 300 µm thick) containing the region of interest (e.g., prefrontal cortex, striatum) using a vibrating microtome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

    • Visualize neurons using DIC optics.

    • Establish a whole-cell patch-clamp recording from a target neuron.

    • Record baseline synaptic activity (e.g., evoked EPSCs or spontaneous IPSCs).

    • Bath-apply A-412997 at a known concentration (e.g., 10-100 nM) to the aCSF.

    • Record synaptic activity in the presence of the drug.

    • Perform a washout by perfusing with drug-free aCSF to observe recovery.

  • Data Analysis:

    • Measure the amplitude, frequency, and kinetics of postsynaptic currents before, during, and after drug application.

    • Use paired statistical tests to compare the synaptic parameters across the different conditions.

Calcium Flux Assay

This protocol is adapted for screening the activity of a Gαi/o-coupled receptor agonist like A-412997.

Objective: To measure changes in intracellular calcium levels in response to D4 receptor activation by A-412997 in a cell line expressing the receptor.

Materials:

  • This compound

  • Cell line stably expressing the dopamine D4 receptor (e.g., CHO or HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence microplate reader (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Preparation:

    • Plate the D4 receptor-expressing cells in a 96- or 384-well black-walled, clear-bottom plate.

    • Culture the cells until they form a confluent monolayer.

  • Dye Loading:

    • Prepare a dye-loading solution containing a calcium-sensitive dye according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.

  • Measurement of Calcium Flux:

    • Prepare a plate with different concentrations of A-412997.

    • Place the cell plate and the compound plate into the fluorescence microplate reader.

    • Measure the baseline fluorescence for a short period.

    • The instrument will then automatically add the A-412997 solutions to the cell wells and continue to record the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the A-412997 concentration to generate a dose-response curve and calculate the EC₅₀ value.

References

Troubleshooting & Optimization

A-412997 dihydrochloride solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for A-412997 dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this selective dopamine D4 receptor agonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.

Solubility Data

This compound is supplied as a solid and exhibits good solubility in aqueous solutions and dimethyl sulfoxide (DMSO).[1][2][3][4] Adherence to the solubility limits is crucial for obtaining accurate and reproducible experimental results.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
Water10038.23
DMSO5019.12

Note: The provided molecular weight is 382.33 g/mol .[1][3] For preparing stock solutions, always use the batch-specific molecular weight found on the vial label and Certificate of Analysis.[4]

Troubleshooting Guide: Aqueous Solubility Issues

This guide addresses common problems encountered when preparing aqueous solutions of this compound.

Q1: My this compound is not fully dissolving in water at my desired concentration.

A1: Several factors can affect the dissolution of this compound. Here are some troubleshooting steps:

  • Verify Concentration: Ensure your target concentration does not exceed the maximum solubility of 100 mM in water.[1][3][4]

  • Gentle Heating: Gently warm the solution to 37°C.[5] This can increase the kinetic energy of the solvent molecules, aiding in the dissolution of the solute.

  • Sonication: Use an ultrasonic bath to agitate the solution.[5] This helps to break down any clumps of solid and increases the surface area for dissolution.

  • pH Adjustment: As a dihydrochloride salt, the pH of the aqueous solution will be acidic. While generally soluble in this form, extreme pH values in your final experimental medium could affect solubility. Ensure the final pH of your working solution is within a physiologically acceptable range.

Q2: I observed precipitation after dissolving the compound and letting the solution sit for a while.

A2: Precipitation after initial dissolution can be due to a few reasons:

  • Supersaturation: You may have created a supersaturated solution, especially if heating was used for dissolution. Over time, the excess solute will precipitate out as the solution cools. Try preparing a slightly less concentrated stock solution.

  • Storage Conditions: Stock solutions should be stored appropriately to maintain stability. While some sources suggest storing stock solutions at -20°C for several months, it is recommended to prepare fresh solutions for optimal performance.[5] If storing, ensure the container is sealed tightly to prevent evaporation, which would increase the concentration and potentially lead to precipitation.

  • pH Shift: If the solution was added to a buffer with a significantly different pH, this could cause the compound to precipitate. It is advisable to add the stock solution to the final buffer or medium slowly while vortexing to ensure rapid and even mixing.

Q3: The compound precipitated when I added my aqueous stock solution to my cell culture medium.

A3: This is a common issue when introducing a concentrated stock solution into a complex medium.

  • Final Concentration in Medium: Ensure the final concentration of this compound in your cell culture medium is well below its solubility limit.

  • Solvent Effects: If you used DMSO to prepare your initial stock, remember that high concentrations of DMSO can be toxic to cells and can also cause precipitation of compounds when diluted into an aqueous medium. Keep the final DMSO concentration in your cell culture medium below 0.5%.

  • Method of Addition: Add the stock solution dropwise to the cell culture medium while gently swirling or vortexing. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

  • Pre-warming Medium: Pre-warming the cell culture medium to 37°C before adding the stock solution can help maintain solubility.

Experimental Workflow for Solution Preparation

The following diagram outlines a standard workflow for preparing an aqueous solution of this compound, incorporating troubleshooting steps.

G cluster_0 Preparation of this compound Aqueous Solution start Start: Weigh A-412997 dihydrochloride powder add_solvent Add appropriate volume of purified water start->add_solvent vortex Vortex or mix thoroughly add_solvent->vortex observe Observe for complete dissolution vortex->observe dissolved Solution is ready for use or dilution observe->dissolved Yes not_dissolved Incomplete Dissolution observe->not_dissolved No troubleshoot Troubleshooting Steps not_dissolved->troubleshoot warm Warm to 37°C troubleshoot->warm sonicate Sonicate in ultrasonic bath warm->sonicate re_observe Re-observe for dissolution sonicate->re_observe re_observe->dissolved Yes still_not_dissolved Re-evaluate concentration or consider DMSO stock re_observe->still_not_dissolved No

Caption: Workflow for preparing aqueous solutions of this compound.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of this compound?

A: this compound is a highly selective agonist for the dopamine D4 receptor.[5] The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that belongs to the D2-like family of dopamine receptors. Activation of the D4 receptor by an agonist like A-412997 leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This initiates a signaling cascade that can modulate the activity of various downstream proteins, including protein kinase A (PKA) and dopamine- and cAMP-regulated phosphoprotein, 32 kDa (DARPP-32).

Q: What is the recommended storage condition for solid this compound?

A: The solid compound should be stored desiccated at room temperature.[3][4]

Q: How stable are aqueous stock solutions of this compound?

A: It is recommended to prepare fresh solutions on the day of use.[5] However, if necessary, stock solutions can be stored at -20°C for several months.[5] Before use, allow the solution to thaw completely and vortex to ensure homogeneity. Avoid repeated freeze-thaw cycles.

Q: Can I use this compound for in vivo studies?

A: Yes, A-412997 has been shown to be effective in rat models and is able to cross the blood-brain barrier.[1][6] For in vivo administration, the compound is typically dissolved in a suitable vehicle, such as saline or water. Ensure the final solution is sterile-filtered before injection.

Dopamine D4 Receptor Signaling Pathway

A-412997 acts as an agonist at the dopamine D4 receptor, initiating a signaling cascade with various downstream effects. The following diagram illustrates the key steps in this pathway.

G cluster_pathway A-412997 (Dopamine D4 Receptor Agonist) Signaling Pathway A412997 A-412997 D4R Dopamine D4 Receptor (GPCR) A412997->D4R binds to G_protein Gi/o Protein D4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP production PKA Protein Kinase A (PKA) cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates downstream Modulation of Downstream Effectors (e.g., Ion Channels, Transcription Factors) DARPP32->downstream regulates

Caption: Simplified signaling pathway of A-412997 as a dopamine D4 receptor agonist.

References

Optimizing A-412997 dihydrochloride dose for behavioral effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing A-412997 dihydrochloride in behavioral experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a highly selective agonist for the dopamine D4 receptor.[1][2] It binds with high affinity to both rat and human D4 receptors (Ki values of 12.1 nM and 7.9 nM, respectively) and shows no significant affinity for other dopamine receptor subtypes.[3][2] Its mechanism of action involves the activation of D4 receptors, which are G protein-coupled receptors that can modulate various intracellular signaling pathways, including the inhibition of adenylyl cyclase.[4]

Q2: What are the expected behavioral effects of A-412997 administration in rodents?

A-412997 has been shown to have dose-dependent effects on both cognitive and motor behaviors. At lower doses, it can improve cognitive performance in tasks such as the novel object recognition test.[5] At higher doses, it can stimulate motor activity.[5][[“]] Notably, unlike some other dopamine agonists, A-412997 does not appear to induce reward-related behaviors in paradigms like conditioned place preference, suggesting a lower potential for abuse liability.[1][5]

Q3: What is the recommended solvent and storage for this compound?

This compound is soluble in water up to 100 mM and in DMSO up to 50 mM. For in vivo experiments, dissolving in saline is a common practice.[7] It is recommended to store the solid compound under desiccating conditions at room temperature.

Troubleshooting Guide

Issue 1: Inconsistent or no behavioral effect observed after administration.

  • Question: We administered A-412997 but did not observe the expected pro-cognitive or motor effects. What could be the issue?

  • Answer:

    • Dose Selection: The behavioral effects of A-412997 are dose-dependent.[1] Cognitive enhancement is typically observed at lower doses, while motor stimulation occurs at higher doses.[5][[“]] Review the dose-response data to ensure you are using an appropriate dose for your intended behavioral outcome. A pilot dose-response study may be necessary for your specific experimental conditions.

    • Route of Administration: Ensure the administration route is appropriate and has been performed correctly. Subcutaneous (s.c.) injection is a common and effective route for this compound.[3][7] Improper administration can lead to variability in drug absorption and bioavailability.

    • Compound Stability: While stable, ensure the compound has been stored correctly and the solution was freshly prepared. Degradation of the compound can lead to reduced efficacy.

    • Animal Strain and Sex: Different rodent strains may exhibit varying sensitivities to dopaminergic agents. The original characterization studies often used Sprague-Dawley or Wistar rats.[3][2] Sex differences in response to dopamine agonists can also occur.

Issue 2: High variability in behavioral data between subjects.

  • Answer:

    • Acclimation and Habituation: Ensure all animals are properly acclimated to the housing facility and habituated to the handling and injection procedures before the start of the experiment. Stress can significantly impact dopaminergic systems and behavioral performance.

    • Injection Volume and Speed: Standardize the injection volume and the speed of injection. For subcutaneous injections, a volume of 1-2 ml/kg is typical for rats. Rapid injection of a large volume can cause discomfort and stress.

    • Time of Day for Testing: The dopamine system exhibits diurnal rhythmicity. Conducting behavioral testing at the same time each day can help reduce variability.

    • Vehicle Control: Ensure that the vehicle solution is not inadvertently causing behavioral effects. Always include a vehicle-treated control group in your experimental design.

Issue 3: Unexpected or adverse effects are observed.

  • Question: Our animals are showing unexpected behaviors after A-412997 administration. What should we consider?

  • Answer:

    • Dose-Related Hyperactivity: At higher doses, A-412997 can induce significant increases in locomotor activity.[[“]] If this is not the intended effect, consider reducing the dose.

    • Off-Target Effects (Unlikely but possible): While A-412997 is highly selective for the D4 receptor, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out.[3] Review your dosage to ensure it is within the published effective range.

    • Interaction with Other Factors: Consider if the observed effects could be due to an interaction between A-412997 and other experimental variables, such as the specific behavioral paradigm or environmental stressors.

Data Presentation

Table 1: Dose-Response Data for A-412997 in Rats

Behavioral EffectSpecies/StrainDose RangeAdministration RouteReference
Penile ErectionWistar Rats0.1 µmol/kgSubcutaneous (s.c.)[3]
Improved Cognitive Performance (Novel Object Recognition)Sprague-Dawley Rats0.3 - 3 mg/kgNot specified[5]
Increased Motor ActivitySprague-Dawley Rats> 3 mg/kgNot specified[5]
Altered Brain Oscillations (Delta and Theta)Not specified3, 5, 10 mg/kgSubcutaneous (s.c.)[7][8]

Experimental Protocols

Protocol 1: Subcutaneous Administration of A-412997 for Behavioral Studies in Rats

  • Preparation of A-412997 Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., in mg/kg) and the number and weight of the animals.

    • Dissolve the compound in sterile 0.9% saline to the desired stock concentration. For example, to dose at 3 mg/kg with an injection volume of 1 ml/kg, prepare a 3 mg/ml solution.

    • Ensure the solution is fully dissolved. Gentle warming or vortexing may be used if necessary. Prepare the solution fresh on the day of the experiment.

  • Animal Handling and Injection:

    • Briefly handle the rats for several days prior to the experiment to acclimate them to the procedure.

    • On the day of the experiment, weigh each rat to determine the precise volume of the A-412997 solution to be administered.

    • Gently restrain the rat.

    • Lift the loose skin over the back/scruff to create a tent.

    • Insert a 23-25 gauge needle into the base of the skin tent, parallel to the body.

    • Aspirate briefly to ensure the needle has not entered a blood vessel.

    • Inject the solution slowly and smoothly.

    • Withdraw the needle and gently massage the area to aid in the dispersal of the solution.

    • Return the animal to its home cage.

  • Behavioral Testing:

    • The timing of behavioral testing post-injection is critical and should be based on the pharmacokinetic profile of the compound and the specific behavioral paradigm. A-412997 has been shown to rapidly cross the blood-brain barrier.[3] A common starting point is to conduct testing 30-60 minutes after administration.

Mandatory Visualizations

Dopamine_D4_Receptor_Signaling_Pathway A412997 A-412997 D4R Dopamine D4 Receptor A412997->D4R Binds & Activates G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Behavioral_Effects Behavioral Effects (Cognition, Motor Activity) PKA->Behavioral_Effects ERK ↑ ERK Activation MAPK->ERK ERK->Behavioral_Effects Modulation Modulation of Channel Activity Ion_Channels->Modulation Modulation->Behavioral_Effects

Caption: Dopamine D4 Receptor Signaling Pathway Activated by A-412997.

Experimental_Workflow start Start acclimation Animal Acclimation & Habituation to Handling start->acclimation solution_prep Prepare A-412997 Solution (e.g., in Saline) acclimation->solution_prep randomization Randomly Assign Animals to Treatment Groups (Vehicle, A-412997 doses) solution_prep->randomization administration Administer Compound (e.g., Subcutaneous Injection) randomization->administration timing Waiting Period (e.g., 30-60 min) administration->timing behavioral_test Conduct Behavioral Test (e.g., Novel Object Recognition) timing->behavioral_test data_collection Data Collection & Analysis behavioral_test->data_collection end End data_collection->end

Caption: General Experimental Workflow for A-412997 Behavioral Studies.

References

Interpreting variable results in A-412997 dihydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using A-412997 dihydrochloride. The initial search results indicate that A-412997 is a selective dopamine D4 receptor agonist, not a Bcl-xL inhibitor as posited in the user's prompt. This is a critical discrepancy. To provide an accurate and useful resource, the content will be based on the established mechanism of A-412997 as a dopamine D4 receptor agonist. The troubleshooting scenarios will be adapted to reflect experiments and potential issues relevant to this class of compound, such as behavioral studies in animal models, receptor binding assays, and analysis of downstream signaling pathways. The core requirements of the prompt, including the Q&A format, data tables, experimental protocols, and Graphviz diagrams, will be fully implemented within this corrected scientific context.

This compound Technical Support Center

This guide is intended for researchers, scientists, and drug development professionals working with this compound. Here you will find troubleshooting advice, frequently asked questions, and experimental protocols to address variability and other common issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective agonist for the dopamine D4 receptor.[1][2] It binds with high affinity to human and rat D4 receptors (Ki values are 7.9 nM and 12.1 nM, respectively) and displays no significant affinity for other dopamine receptors.[1][2][3] Its primary mechanism is the activation of the D4 receptor, making it a valuable tool for studying dopamine-mediated processes in the central nervous system.[4] A-412997 has been shown to improve cognitive performance in rat models and is used in research for psychiatric conditions like ADHD.[3][5][6]

Q2: What are the recommended solvent and storage conditions for this compound?

Proper storage and solubilization are critical for maintaining the compound's activity and ensuring reproducible results.

  • Storage: The solid compound should be stored desiccated at room temperature or at +4°C for long-term stability.[1][3]

  • Solubility: this compound is soluble in water up to 100 mM and in DMSO up to 50 mM.[2][3] For in vivo studies, it can be dissolved in saline.[7]

Data Table: Solubility Specifications

Solvent Maximum Concentration (mM) Maximum Concentration (mg/mL)
Water 100 38.23

| DMSO | 50 | 19.12 |

Q3: Is this compound stable in aqueous solutions?

This compound is stable in aqueous solutions for short-term use. For long-term storage, it is recommended to prepare aliquots of stock solutions in DMSO and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing aqueous solutions for experiments, it is best to make them fresh from a DMSO stock or recently dissolved solid.

Troubleshooting Guide

Q4: We are observing high variability in our in vivo cognitive performance assays (e.g., novel object recognition) with A-412997. What are the potential causes?

Variability in behavioral assays is a common challenge. Several factors related to the compound and the experimental setup can contribute to this.

Potential Causes & Solutions:

  • Dose-Dependent Effects: The behavioral effects of D4 receptor agonists can be strongly dose-dependent.[7][8] Low doses may improve cognitive performance, while higher doses can lead to impairments or confounding motor activity.[8]

    • Solution: Perform a detailed dose-response study to identify the optimal therapeutic window for your specific model and strain.

  • Animal Strain and Individual Differences: Different rat or mouse strains can exhibit varied responses to dopaminergic agents.[8]

    • Solution: Ensure consistent use of a single, well-characterized animal strain. Increase sample size to account for inter-individual variability.

  • Compound Administration and Bioavailability: The route of administration (e.g., subcutaneous, intraperitoneal) and vehicle can affect the pharmacokinetics of the compound. A-412997 is known to cross the blood-brain barrier rapidly.[1][4]

    • Solution: Standardize the administration protocol, including injection volume, time of day, and handling procedures to minimize stress.

Data Table: Hypothetical Dose-Response Variability

Dose (mg/kg, s.c.) Novel Object Recognition Index (Mean ± SD) Locomotor Activity (Beam Breaks, Mean ± SD)
Vehicle 0.55 ± 0.15 150 ± 30
0.1 0.75 ± 0.12 165 ± 35
1.0 0.60 ± 0.20 350 ± 75

| 10.0 | 0.45 ± 0.18 | 800 ± 150 |

Q5: Our in vitro assays (e.g., cAMP inhibition) show a weaker than expected response to A-412997. Why might this be happening?

A weaker than expected in vitro response can often be traced to issues with cell culture conditions or the assay protocol itself.

Potential Causes & Solutions:

  • Low D4 Receptor Expression: The cell line used may not endogenously express the dopamine D4 receptor at sufficient levels.

    • Solution: Verify D4 receptor expression using qPCR or Western blot. Consider using a recombinant cell line stably overexpressing the D4 receptor.

  • Compound Degradation or Precipitation: Improperly stored or prepared compound may lose activity. Precipitation in assay media can lower the effective concentration.

    • Solution: Prepare fresh dilutions of A-412997 from a validated stock for each experiment. Ensure the final concentration of DMSO or other solvents is compatible with your cells and does not exceed 0.1-0.5%.

  • Assay Interference: Components in the cell culture media or assay buffer (e.g., serum) could interfere with the compound's activity.

    • Solution: Run the assay in a simplified buffer system if possible, or validate the assay in the presence of all media components.

Experimental Protocols & Workflows

Protocol: Standardized In Vivo Cognitive Assay Workflow

To minimize variability in animal studies, a rigorous and standardized workflow is essential.

cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase A Acclimatize Animals (7 days) B Handle Animals Daily (3 days prior to test) A->B D Administer Compound (e.g., 30 min pre-test) C Prepare A-412997 (Fresh, in saline) C->D E Familiarization Trial (Two identical objects) D->E F Inter-Trial Interval (e.g., 1 hour) E->F G Test Trial (One familiar, one novel object) F->G H Video Record & Score (Blinded to treatment) G->H I Calculate Recognition Index (Time_novel / (Time_novel + Time_familiar)) H->I J Statistical Analysis (e.g., ANOVA) I->J A412997 A-412997 D4R Dopamine D4 Receptor (GPCR) A412997->D4R Binds & Activates G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Downstream Downstream Cellular Effects (e.g., Neuronal excitability) cAMP->Downstream Modulates Start Inconsistent Results Observed CheckType In Vivo or In Vitro? Start->CheckType InVivo In Vivo Issue CheckType->InVivo In Vivo InVitro In Vitro Issue CheckType->InVitro In Vitro CheckDose Was a dose-response curve generated? InVivo->CheckDose RunDose Solution: Perform detailed dose-response study CheckDose->RunDose No CheckHandling Are animal handling & dosing protocols standardized? CheckDose->CheckHandling Yes Standardize Solution: Standardize protocols, increase N CheckHandling->Standardize No PrepFresh Solution: Use fresh dilutions; check for precipitation CheckHandling->PrepFresh Yes CheckReceptor Is D4R expression confirmed in cell line? InVitro->CheckReceptor ConfirmExpression Solution: Verify D4R expression (qPCR/WB) or use recombinant cells CheckReceptor->ConfirmExpression No CheckCompound Was compound freshly prepared from validated stock? CheckReceptor->CheckCompound Yes CheckCompound->PrepFresh No

References

A-412997 dihydrochloride stability in solution over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of A-412997 dihydrochloride in solution. The following information is intended to help troubleshoot common issues and provide standardized protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in water up to 100 mM and in DMSO up to 50 mM.[1][2] For biological experiments, it is common to prepare a concentrated stock solution in DMSO.

Q2: How should I prepare stock solutions of this compound?

A2: To prepare a stock solution, dissolve this compound in a suitable solvent like DMSO or water at a concentration higher than your final experimental concentration.[3] It is recommended to use the batch-specific molecular weight provided on the product's certificate of analysis for accurate concentration calculations.[1][2] For higher solubility, you can warm the solution at 37°C and use an ultrasonic bath.[4]

Q3: What are the recommended storage conditions for this compound solid and stock solutions?

A3: The solid form of this compound should be stored desiccated at room temperature.[1][2] Stock solutions can be stored at -20°C for several months.[4] It is best practice to prepare fresh solutions for each experiment or to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]

Q4: Is there any available data on the stability of this compound in solution over time?

A4: Currently, there is no publicly available data specifically detailing the stability of this compound in solution over extended periods. As with many small molecules, its stability can be influenced by the solvent, storage temperature, pH, and exposure to light. It is crucial to perform stability assessments under your specific experimental conditions.

Q5: What are the potential signs of this compound degradation in solution?

A5: Degradation of this compound in solution may be indicated by several observations, including:

  • A decrease in the compound's activity or potency in your assays.[5]

  • The appearance of new peaks or a decrease in the parent compound's peak area in analytical analyses like HPLC or LC-MS.[5]

  • The formation of a precipitate in the stock solution upon storage.[5]

  • A change in the color of the solution.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues you might encounter when working with this compound solutions.

Issue Possible Cause Suggested Solution
Precipitation in stock solution upon storage The compound has poor solubility in the chosen solvent at the stored temperature, or the compound is degrading to an insoluble product.[5]- Prepare a more dilute stock solution. - Use a different solvent with higher solubilizing power. - Analyze the precipitate to determine if it is the parent compound or a degradation product.[5]
Loss of compound activity in a cell-based assay The compound may be degrading in the culture medium, adsorbing to plasticware, or have poor cell permeability.[5]- Assess the compound's stability in your specific cell culture medium. - Use low-binding plates. - Evaluate cell permeability through standard assays.[5]
Inconsistent results between experiments This could be due to inconsistent solution preparation or variable storage times and conditions of the solutions.[5]- Standardize your protocol for solution preparation. - Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines.[5]
Appearance of new peaks in HPLC/LC-MS analysis over time This is a strong indication of compound degradation.[5]- Attempt to identify the degradation products to understand the degradation pathway. - Implement strategies to mitigate the specific degradation mechanism, such as adjusting the pH or adding antioxidants.[5]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in an Aqueous Buffer

This protocol outlines a general procedure to evaluate the chemical stability of this compound in a specific aqueous solution over time.

1. Solution Preparation:

  • Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).
  • Dilute the stock solution to a final working concentration (e.g., 10 µM) in the aqueous buffer you intend to use for your experiments (e.g., PBS, cell culture medium).

2. Incubation:

  • Aliquot the working solution into separate, sealed vials for each time point and temperature condition you want to test.
  • Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).

3. Time Points:

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition.

4. Quenching:

  • To stop any further degradation, you can add an equal volume of a cold organic solvent like acetonitrile or methanol. This will also precipitate any proteins present in the buffer.

5. Analysis:

  • Centrifuge the samples to remove any precipitate.
  • Analyze the supernatant by HPLC or LC-MS to determine the concentration of the parent compound remaining. A decrease in the peak area of this compound and the appearance of new peaks will indicate degradation.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 1 mM Stock Solution (e.g., in DMSO) prep_working Dilute to Working Concentration (e.g., 10 µM in Aqueous Buffer) prep_stock->prep_working aliquot Aliquot for Time Points and Temperatures prep_working->aliquot incubate Incubate at 4°C, 25°C, 37°C aliquot->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample quench Quench Reaction (e.g., with Acetonitrile) sample->quench analyze Analyze by HPLC/LC-MS quench->analyze

Caption: Workflow for assessing this compound stability.

troubleshooting_workflow cluster_issue Observed Issue cluster_investigation Investigation cluster_solution Potential Solutions start Inconsistent Experimental Results check_solution Review Solution Preparation & Storage start->check_solution check_stability Assess Compound Stability in Assay Medium start->check_stability check_precipitation Inspect for Precipitation start->check_precipitation standardize Standardize Protocol, Use Fresh Solutions check_solution->standardize use_low_binding Use Low-Binding Plates, Assess Permeability check_stability->use_low_binding optimize_solvent Optimize Solvent, Lower Concentration check_precipitation->optimize_solvent

Caption: Troubleshooting inconsistent experimental results.

References

Technical Support Center: A-412997 Dihydrochloride In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with in vivo studies of A-412997 dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly selective agonist for the dopamine D4 receptor.[1] Its primary mechanism of action is to bind to and activate dopamine D4 receptors, which are predominantly expressed in the prefrontal cortex and hippocampus.[2][3] These receptors are coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] This modulation of the cAMP signaling pathway is a key part of its effects on neuronal function.

Q2: What are the reported therapeutic effects of A-412997 in preclinical models?

In vivo studies in rats have demonstrated that A-412997 can improve cognitive performance in models of ADHD and short-term memory.[6][7][8] It has also been shown to stimulate motor activity, although the doses required for this effect are typically higher than those needed for cognitive enhancement.[2][9]

Q3: Is this compound soluble in common vehicles for in vivo administration?

Yes, this compound is soluble in water (up to 100 mM) and DMSO (up to 50 mM).[7][10] For in vivo studies in rats, it has been successfully dissolved in isotonic dextrose (D5W) containing 10% ethanol for subcutaneous administration.[11]

Q4: Does this compound cross the blood-brain barrier?

Yes, studies in rats have shown that A-412997 rapidly crosses the blood-brain barrier after systemic administration.[1]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound.

Issues with Compound Formulation and Administration
Observed Problem Potential Cause Troubleshooting Steps
Precipitation of the compound in the vehicle. - pH of the solution: The solubility of the dihydrochloride salt can be pH-dependent. - Vehicle incompatibility: While soluble in water and DMSO, interactions with other components in a complex vehicle could reduce solubility. - Low temperature: Storage at low temperatures could cause the compound to precipitate out of solution.- Ensure the final pH of the formulation is within a range that maintains solubility. - If using a vehicle other than water or DMSO, test for solubility and stability at the desired concentration and storage conditions. - Gently warm the solution and sonicate before administration to ensure it is fully dissolved.[8]
Injection site reactions (e.g., inflammation, irritation). - High concentration of the compound: A concentrated solution may be irritating to the tissue. - Vehicle toxicity: Some vehicles or co-solvents (e.g., high concentrations of DMSO or ethanol) can cause local irritation. - Incorrect injection technique: Improper subcutaneous or intraperitoneal injection can cause tissue damage.- If possible, lower the concentration and increase the injection volume (within acceptable limits for the animal model). - Reduce the percentage of co-solvents like DMSO or ethanol in the final formulation. - Ensure proper training on injection techniques to minimize tissue damage.
Inconsistent or Unexpected Behavioral Results
Observed Problem Potential Cause Troubleshooting Steps
High variability in behavioral responses between animals. - Dose-dependent effects: A-412997 has shown dose-dependent effects on cognition and motor activity.[2][9] Small variations in dosing or individual animal sensitivity can lead to variable outcomes. - Animal stress: Stress from handling and injection can significantly impact behavioral readouts. - Inconsistent administration: Inaccurate dosing volumes or timing can contribute to variability.- Conduct a dose-response study to identify the optimal dose for the desired effect in your specific paradigm. - Acclimate animals to handling and injection procedures before the start of the experiment. - Use precise dosing techniques and maintain a consistent dosing schedule.
No significant effect on the targeted behavior. - Inappropriate dose: The selected dose may be too low to elicit a response or so high that it causes confounding effects. - Poor bioavailability with the chosen route of administration: While it crosses the BBB, the route of administration can influence the rate and extent of brain exposure. - Timing of behavioral testing: The behavioral assessment may not be aligned with the peak plasma or brain concentration of the compound.- Test a wider range of doses. Remember that cognitive effects are often seen at lower doses than motor effects.[9] - While subcutaneous injection has been used, consider other routes if bioavailability is a concern, though this may require reformulation. - If pharmacokinetic data is available, time the behavioral testing to coincide with the expected Tmax. If not, a pilot study with different time points post-administration may be necessary.
Unexpected or adverse behavioral effects. - Off-target effects: Although highly selective for the D4 receptor, off-target activity at very high doses cannot be entirely ruled out. - Overstimulation of D4 receptors: High receptor occupancy may lead to non-physiological responses.- Reduce the dose to see if the adverse effects are dose-dependent. - Review the literature for known effects of D4 receptor over-activation in the specific behavioral paradigm being used.

Data Presentation

Table 1: Physicochemical and In Vitro Properties of this compound

PropertyValueReference(s)
Molecular Weight 382.33 g/mol [7][10]
Formula C₁₉H₂₃N₃O · 2HCl[7][10]
Solubility Water: up to 100 mM DMSO: up to 50 mM[7][10]
Purity ≥98%[7][10]
Storage Desiccate at room temperature[7][10]
Binding Affinity (Ki) Human D4 Receptor: 7.9 nM Rat D4 Receptor: 12.1 nM[1]
Functional Activity Potent full agonist at rat D4 receptors (EC₅₀ = 28.4 nM)[1]
Selectivity No significant affinity for other dopamine receptors (Ki > 1000 nM)[1]

Experimental Protocols

General Protocol for Subcutaneous Administration in Rats

This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) regulations.

  • Preparation of Dosing Solution:

    • On the day of dosing, calculate the required amount of this compound based on the desired dose (e.g., in mg/kg) and the body weight of the animals.

    • Prepare a vehicle of isotonic dextrose (5% in water, D5W) containing 10% ethanol.[11]

    • Dissolve the this compound in the vehicle to the desired final concentration. Ensure the solution is clear and free of particulates. Gentle warming and sonication can be used to aid dissolution.[8]

  • Animal Handling and Dosing:

    • Record the body weight of each rat before dosing to calculate the precise volume to be administered.

    • Administer the solution via subcutaneous injection in the dorsal region (scruff of the neck).

    • The injection volume should be appropriate for the size of the animal (e.g., 1 ml/kg).[11]

  • Post-Administration Monitoring:

    • Monitor the animals for any immediate adverse reactions.

    • Conduct behavioral testing at the predetermined time point(s) post-administration.

Mandatory Visualizations

Dopamine_D4_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space A-412997 A-412997 D4R Dopamine D4 Receptor A-412997->D4R Binds and Activates G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP PKA ↓ PKA Activity Downstream Downstream Cellular Effects (e.g., modulation of ion channels, gene expression)

Caption: Dopamine D4 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Formulation Formulate A-412997 in appropriate vehicle Dose_Calc Calculate dose based on animal weight Formulation->Dose_Calc Administration Administer compound (e.g., subcutaneous injection) Dose_Calc->Administration PK_sample Pharmacokinetic sampling (optional) Administration->PK_sample Behavioral Behavioral testing Administration->Behavioral Data_Analysis Data analysis PK_sample->Data_Analysis Behavioral->Data_Analysis

Caption: General Experimental Workflow.

References

How to minimize stress in animals during A-412997 dihydrochloride administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize stress in animals during the administration of A-412997 dihydrochloride.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experimental procedures involving this compound.

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly selective and potent agonist for the dopamine D4 receptor.[1][2] It exhibits high affinity for both rat and human D4 receptors and shows little to no affinity for other dopamine receptor subtypes.[1][3] Its primary mechanism of action is to stimulate D4 receptors, which are predominantly found in the prefrontal cortex, limbic system, and hippocampus. This activation is being investigated for its potential to improve cognitive function.[4][5][6]

Q2: What are the best practices for preparing this compound for administration to minimize stress?

To minimize stress related to the formulation, it is crucial to ensure the compound is properly dissolved and the vehicle is well-tolerated.

  • Solubility: this compound is soluble in water up to 100 mM and in DMSO up to 50 mM.[3] For subcutaneous injections in rats, solutions have been prepared in saline or isotonic dextrose (D5W) containing 10% ethanol.[7][8]

  • Vehicle Selection: The choice of vehicle is critical. For parenteral routes, ensure the final solution is as close to isotonic as possible and has a pH between 5 and 9.[9] It is advisable to verify that the drug remains in solution upon injection by testing its stability in plasma.[9]

  • Sterility: For any parenteral administration, especially for repeated injections, the formulation should be sterile to prevent infection, which is a significant stressor.[9]

Q3: An animal is showing signs of distress (e.g., vocalization, struggling) during injection. What steps can I take to mitigate this?

Reducing restraint and habituating the animal to the procedure are key to minimizing distress.

  • Handling: Gentle and consistent handling can help habituate animals to the procedure.[10] Consider using a non-restrained injection technique where possible, as physical restraint is a major stressor.[10][11]

  • Technique: Ensure personnel are well-trained in the specific injection technique (e.g., subcutaneous, intraperitoneal). For subcutaneous injections, using the scruff of the neck is a common and often well-tolerated site.

  • Positive Reinforcement: Associating the procedure with a positive reward can help reduce anxiety.

  • Chemical Restraint: In cases of severe distress, chemical restraint (e.g., light anesthesia) may be considered, but its potential interaction with the experimental outcomes must be carefully evaluated.

Q4: What are the recommended administration routes and dosages for this compound in rats to achieve cognitive enhancement without causing undue stress?

Subcutaneous (s.c.) and intraperitoneal (i.p.) routes have been used in rat studies. Dosages should be carefully selected to be within the therapeutic window to avoid adverse effects.

  • Subcutaneous (s.c.) Administration: Doses ranging from 0.01 to 0.3 µmol/kg have been shown to be effective in cognitive tasks in rats.[8] In another study, doses of 3 mg/kg and 5 mg/kg were administered subcutaneously to investigate effects on network oscillations.[12]

  • Intraperitoneal (i.p.) Administration: A study investigating a different FABP5 inhibitor demonstrated that intraperitoneal administration could produce anxiolytic and antidepressant-like effects in chronically stressed rats.[13] While a specific i.p. dose for A-412997 for stress reduction is not detailed, this route is a viable option.

  • Dose-Dependent Effects: The behavioral effects of D4 receptor agonists can be dose-dependent, with lower doses improving cognitive performance and higher doses potentially leading to impairment.[6] It is crucial to conduct dose-response studies to identify the optimal dose for your specific experimental paradigm.

Q5: What are the potential adverse effects of this compound, and what humane endpoints should be monitored?

While A-412997 is reported to have a better side-effect profile than less selective dopamine agonists, monitoring for adverse effects is crucial.[14]

  • Potential Adverse Effects: High doses of D4 agonists may lead to behavioral changes. Chronic toxicity studies of other compounds have shown effects like decreased food consumption, weight loss, and neurological signs at very high doses.[15]

  • Humane Endpoints: These are predetermined criteria that, when met, indicate that the animal should be removed from the study to prevent further suffering.[16][17] Key indicators to monitor include:

    • Significant weight loss (typically >20% of baseline).[17]

    • Changes in behavior such as reduced exploration, social withdrawal, or abnormal posture.[16]

    • Physical signs of distress like piloerection, hunched posture, or labored breathing.

    • For tumor studies, tumor size and condition are critical endpoints.[17]

Data Presentation

Table 1: Solubility and Preparation of this compound

PropertyValueReference(s)
Molecular Weight382.33 g/mol [3]
Solubility in WaterUp to 100 mM[3]
Solubility in DMSOUp to 50 mM[3]
Vehicle (s.c. in rats)Isotonic dextrose (D5W) with 10% ethanol; Saline[7][8]

Table 2: Effective Dosages of this compound in Rats for Cognitive Enhancement

Administration RouteEffective Dose RangeExperimental ModelReference(s)
Subcutaneous (s.c.)0.1 µmol/kgPenile Erection (central nervous system effect)[2]
Subcutaneous (s.c.)0.01 - 0.3 µmol/kgPharmacokinetics and Brain Level Analysis[8]
Subcutaneous (s.c.)3 mg/kg and 5 mg/kgNetwork Oscillation Studies[12]
Not Specified10-fold lower than doses stimulating activityNovel Object Recognition Task[5]

Experimental Protocols

Protocol 1: Novel Object Recognition (NOR) Task in Rats

This protocol is adapted from studies investigating the cognitive-enhancing effects of A-412997.[5][18][19][20][21][22]

  • Habituation:

    • Individually habituate each rat to the testing arena (e.g., a 600 mm x 600 mm open field) for a set period (e.g., 3-5 minutes) for 2-4 consecutive days. The arena should be empty during this phase.[19]

  • Familiarization/Sample Phase (T1):

    • Place two identical objects in the arena.

    • Place the rat in the arena and allow it to explore the objects for a defined period (e.g., 3-5 minutes).[20]

    • Record the time the rat spends actively exploring each object (e.g., sniffing, touching).

  • Inter-Trial Interval (ITI):

    • Return the rat to its home cage. The duration of the ITI can vary depending on the memory phase being tested (e.g., 1 hour for short-term, 24 hours for long-term memory).[21]

  • Test/Choice Phase (T2):

    • Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.

    • Place the rat back in the arena and allow it to explore for a set period (e.g., 3-5 minutes).

    • Record the time spent exploring the familiar and novel objects.

  • Data Analysis:

    • Calculate a discrimination index (DI) to assess memory: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).[19]

    • A positive DI indicates that the rat remembers the familiar object and prefers to explore the novel one.

Protocol 2: Social Recognition Task in Rats

This protocol is based on methodologies used to assess short-term social memory.[4][23][24][25][26][27]

  • Habituation:

    • Acclimate the adult test rat to the testing cage (often its home cage or a clean, neutral cage) for a period (e.g., 30 minutes) before the first trial.[26]

  • First Exposure (Trial 1):

    • Introduce a juvenile conspecific into the cage with the adult rat.

    • Allow the adult rat to investigate the juvenile for a fixed duration (e.g., 5 minutes).[26]

    • Record the total time the adult rat spends engaged in social investigation behaviors (e.g., sniffing, close following, grooming).

  • Inter-Exposure Interval (IEI):

    • Remove the juvenile and return both animals to their respective home cages.

    • Administer this compound or the vehicle at a predetermined time before the second exposure. The IEI can range from 30 minutes to several hours.[25][26]

  • Second Exposure (Trial 2):

    • Re-introduce either the same (familiar) juvenile or a different (novel) juvenile to the adult rat.

    • Record the duration of social investigation for a fixed period (e.g., 5 minutes).

  • Data Analysis:

    • A significant reduction in investigation time towards the familiar juvenile compared to a novel juvenile indicates social recognition memory.

    • Compare the investigation times between treatment groups to assess the effect of A-412997 on social memory.

Mandatory Visualizations

Dopamine_D4_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_synthesis Dopamine Synthesis Dopamine_vesicle Vesicular Storage Dopamine_synthesis->Dopamine_vesicle Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release DAT Dopamine Transporter (DAT) Reuptake Dopamine_release->DAT Reuptake D4_Receptor Dopamine D4 Receptor Dopamine_release->D4_Receptor Dopamine Gi_protein Gi Protein Activation D4_Receptor->Gi_protein A412997 A-412997 dihydrochloride A412997->D4_Receptor Agonist Binding AC_inhibition Adenylyl Cyclase Inhibition Gi_protein->AC_inhibition Inhibits cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Neuronal_response Modulation of Neuronal Excitability (e.g., in Prefrontal Cortex) cAMP_decrease->Neuronal_response

Caption: Simplified signaling pathway of the dopamine D4 receptor activated by this compound.

Experimental_Workflow_Stress_Minimization cluster_pre_procedure Pre-Procedure Phase cluster_procedure Administration Phase cluster_post_procedure Post-Procedure & Monitoring Acclimation Animal Acclimation (e.g., 1 week) Habituation Habituation to Handling & Environment Acclimation->Habituation Formulation A-412997 Formulation (Sterile, Isotonic Vehicle) Habituation->Formulation Enrichment Environmental Enrichment (e.g., nesting material, shelter) Enrichment->Habituation Handling Gentle Handling & Minimal Restraint Formulation->Handling Administration Drug Administration (e.g., s.c. injection) Handling->Administration Observation Post-dosing Observation (Behavioral & Physical Signs) Administration->Observation Humane_Endpoints Monitor for Humane Endpoints (e.g., weight loss, distress signs) Observation->Humane_Endpoints Intervention Intervention/Euthanasia if Endpoint is Reached Humane_Endpoints->Intervention Endpoint Met

Caption: Experimental workflow for A-412997 administration with integrated stress minimization steps.

References

A-412997 dihydrochloride batch-to-batch variability concerns

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-412997 dihydrochloride. The information is designed to address potential issues, including those arising from batch-to-batch variability, to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and highly selective agonist for the dopamine D4 receptor.[1][2][3] It binds with high affinity to both human and rat D4 receptors.[1][2][3][4][5][6] Its mechanism of action involves the activation of the D4 receptor, a G protein-coupled receptor (GPCR) that is primarily coupled to Gαi/o proteins.[7] Activation of the D4 receptor typically leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP).[7]

Q2: What are the common experimental applications of this compound?

This compound is frequently used in neuroscience research to investigate the role of the dopamine D4 receptor in various physiological processes. Common applications include:

  • In vitro studies to characterize D4 receptor signaling pathways, often using cell lines expressing the receptor.

  • In vivo studies in animal models to explore the effects of D4 receptor activation on cognition, memory, and behavior.[2][8][9][10] It has been shown to improve cognitive performance in rats.[8][9][10]

  • Studies investigating its potential therapeutic effects in models of psychiatric and neurological disorders such as ADHD and schizophrenia.[11]

Q3: How should I store and handle this compound?

Proper storage and handling are critical to maintain the stability and activity of the compound. For long-term storage, it is recommended to keep the solid compound at -20°C under desiccating conditions.[12][13] Stock solutions can also be stored at -20°C for several months.[12] It is advisable to prepare and use solutions on the same day.[12] If preparing stock solutions in advance, aliquot them into tightly sealed vials to avoid repeated freeze-thaw cycles.[14] Before use, allow the vial to warm to room temperature before opening.[14]

Q4: In which solvents is this compound soluble?

This compound is soluble in water up to 100 mM and in DMSO up to 50 mM.[2][4][15] For higher solubility, warming the solution at 37°C and using an ultrasonic bath may be helpful.[12]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.

Possible Cause: This is a common issue that can arise from batch-to-batch variability in the compound's purity or the presence of inactive isomers or impurities. Degradation of the compound due to improper storage or handling can also be a factor.

Troubleshooting Steps:

  • Verify Compound Identity and Purity:

    • Always refer to the Certificate of Analysis (CoA) provided by the supplier for the specific batch you are using.[16]

    • If significant inconsistencies persist, consider an independent analysis of the compound's purity and identity via methods like HPLC and Mass Spectrometry.

  • Prepare Fresh Stock Solutions:

    • Avoid using old stock solutions. Prepare a fresh stock solution from the solid compound, ensuring it is fully dissolved.

  • Perform a Dose-Response Curve:

    • Conduct a full dose-response experiment to determine the EC50 (half-maximal effective concentration) of the current batch. Compare this to the expected EC50 from the literature or previous experiments. A rightward shift in the curve indicates lower potency.

  • Check Cell Line Health and Receptor Expression:

    • Ensure your cells are healthy and within a consistent passage number.

    • Verify the expression level of the dopamine D4 receptor in your cell line, as this can influence the response.

Issue 2: Poor solubility or precipitation of the compound in aqueous media.

Possible Cause: While this compound is water-soluble, its solubility can be affected by the pH and composition of the buffer. The dihydrochloride salt form can also influence its solubility characteristics.

Troubleshooting Steps:

  • Optimize Solvent and Buffer Conditions:

    • Prepare the initial stock solution in 100% DMSO and then dilute it into your aqueous assay buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on your cells.

    • If using aqueous buffers, ensure the pH is compatible with the compound's stability and solubility.

  • Use Sonication and Warming:

    • As recommended, brief sonication and warming to 37°C can aid in dissolving the compound.[12]

  • Visual Inspection:

    • Before adding the compound to your cells or animals, visually inspect the solution for any signs of precipitation. If precipitation is observed, the solution should not be used.

Issue 3: Unexpected or off-target effects in in vivo experiments.

Possible Cause: While A-412997 is highly selective for the D4 receptor, impurities in a particular batch could potentially have off-target activities. The metabolic stability of the compound could also play a role.

Troubleshooting Steps:

  • Review the Selectivity Profile:

    • A-412997 has been shown to have no significant affinity for other dopamine receptors or a wide range of other receptors and channels at concentrations below 1 µM.[5]

    • Review the literature for any reported off-target effects.

  • Include Appropriate Controls:

    • Use a structurally related but inactive compound as a negative control.

    • Consider using a D4 receptor antagonist to confirm that the observed effects are indeed mediated by the D4 receptor.

  • Assess Compound Stability and Metabolism:

    • If you suspect metabolic instability, consult the literature for pharmacokinetic data on A-412997.

Data Presentation

Table 1: Reported Binding Affinities (Ki) and Functional Potencies (EC50) of A-412997

ParameterSpecies/ReceptorValue (nM)Reference
KiHuman D47.9[1][2][3][4][5][6]
KiRat D412.1[1][2][3][4][5][6]
EC50Rat D428.4[1][3][5][6]

Experimental Protocols

Protocol 1: cAMP Measurement Assay for D4 Receptor Activation

This protocol is designed to measure the inhibition of cAMP production following the activation of the Gαi/o-coupled D4 receptor by A-412997.

Materials:

  • Cells stably expressing the dopamine D4 receptor (e.g., HEK293 or CHO cells)

  • This compound

  • Forskolin (to stimulate adenylyl cyclase)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 384-well white opaque plates

Procedure:

  • Cell Seeding: Seed the D4 receptor-expressing cells into a 384-well plate at a predetermined optimal density and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Agonist Treatment: Add the A-412997 dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the negative control) to stimulate cAMP production and incubate for another specified time (e.g., 15-30 minutes).

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP levels against the log concentration of A-412997 and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the D4 receptor upon agonist binding, which is another hallmark of GPCR activation.

Materials:

  • Cells co-expressing the D4 receptor fused to a reporter tag and β-arrestin fused to a complementary reporter (e.g., PathHunter β-arrestin cells)

  • This compound

  • Assay buffer

  • Substrate for the reporter enzyme

  • 384-well white opaque plates

Procedure:

  • Cell Seeding: Seed the engineered cells into a 384-well plate and incubate overnight.

  • Compound Addition: Add a serial dilution of this compound to the cells.

  • Incubation: Incubate the plate at 37°C for a period determined by the assay manufacturer (typically 60-90 minutes) to allow for β-arrestin recruitment.

  • Signal Detection: Add the detection reagents, including the substrate for the reporter enzyme, and incubate at room temperature as per the manufacturer's protocol.

  • Luminescence Measurement: Read the chemiluminescent signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the log concentration of A-412997 and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualizations

Dopamine_D4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular A412997 A-4129997 D4R Dopamine D4 Receptor A412997->D4R binds G_protein Gαi/oβγ D4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates

Caption: Simplified signaling pathway of the Dopamine D4 receptor upon activation by A-412997.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_CoA Review Certificate of Analysis (CoA) for the specific batch Start->Check_CoA Prep_Fresh Prepare fresh stock and working solutions Check_CoA->Prep_Fresh Dose_Response Perform a full dose-response curve Prep_Fresh->Dose_Response Compare_EC50 Compare EC50 with expected values Dose_Response->Compare_EC50 Consistent Results are consistent Compare_EC50->Consistent Yes Inconsistent Results remain inconsistent Compare_EC50->Inconsistent No Check_Assay Troubleshoot experimental assay conditions (cells, reagents, etc.) Inconsistent->Check_Assay Contact_Support Contact technical support with batch details and experimental data Check_Assay->Contact_Support

Caption: A logical workflow for troubleshooting inconsistent experimental results with A-412997.

Experimental_Workflow Start Start Experiment Compound_Prep Prepare A-412997 Stock and Dilutions Start->Compound_Prep Cell_Culture Culture and Seed Cells Start->Cell_Culture Treatment Treat Cells with A-412997 Compound_Prep->Treatment Cell_Culture->Treatment Incubation Incubate for Specified Time Treatment->Incubation Assay_Step Perform Assay-Specific Steps (e.g., add Forskolin, Substrate) Incubation->Assay_Step Measurement Measure Signal (e.g., Luminescence, Fluorescence) Assay_Step->Measurement Data_Analysis Analyze Data and Determine EC50 Measurement->Data_Analysis End End Experiment Data_Analysis->End

Caption: A general experimental workflow for cell-based assays using this compound.

References

Troubleshooting lack of efficacy with A-412997 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with the efficacy of A-412997 dihydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and highly selective agonist for the dopamine D4 receptor. It exhibits high affinity for both human and rat D4 receptors and displays negligible affinity for other dopamine receptor subtypes (D1, D2, D3, D5) and a wide panel of other neurotransmitter receptors and ion channels. Its mechanism of action involves binding to and activating the dopamine D4 receptor, a G protein-coupled receptor (GPCR), which can lead to various downstream signaling cascades, including the inhibition of adenylyl cyclase and modulation of calcium channels.

Q2: In which solvents can I dissolve this compound?

This compound is soluble in water up to 100 mM and in DMSO up to 50 mM. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous assay buffer or cell culture medium.

Q3: How should I store this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C under desiccating conditions. For short-term storage, it can be kept at +4°C. Stock solutions in DMSO can be stored at -20°C for several months. It is advisable to prepare and use aqueous solutions on the same day.

Troubleshooting Guide: Lack of Efficacy

This guide addresses common issues that may lead to a lack of observed efficacy with this compound in your experiments.

Problem 1: No response or a very weak response is observed in my cell-based assay.

Possible Cause 1.1: Low or absent dopamine D4 receptor expression in the chosen cell line.

  • Recommendation: Verify the expression of the dopamine D4 receptor in your cell line at the mRNA and/or protein level (e.g., using RT-qPCR or Western blotting). Many commonly used cell lines, such as HEK293 and CHO, do not endogenously express significant levels of the D4 receptor and require transient or stable transfection to express the receptor for functional assays. PC12 cells, while of neuronal origin, also have low to negligible levels of D4 receptors.

Possible Cause 1.2: Inappropriate concentration of this compound.

  • Recommendation: Perform a dose-response experiment to determine the optimal concentration of A-412997 for your specific assay and cell system. While the Ki values are in the low nanomolar range, the EC50 for functional responses can vary depending on the assay readout and cellular context. A wide concentration range, typically from 1 nM to 10 µM, is recommended for initial experiments.

Possible Cause 1.3: Sub-optimal assay conditions.

  • Recommendation: Review and optimize your assay parameters.

    • Incubation Time: Ensure a sufficient incubation time for the agonist to bind to the receptor and elicit a downstream response. For GPCRs, this can range from a few minutes to several hours depending on the signaling pathway being measured.

    • Cell Density: The density of cells can impact the magnitude of the observed signal. Optimize the cell seeding density to ensure a robust assay window.

    • Serum Presence: Components in serum can sometimes interfere with GPCR signaling. Consider performing your assay in serum-free media.

    • Phosphodiesterase (PDE) Activity: If you are measuring cAMP levels, endogenous PDEs can rapidly degrade the second messenger. The inclusion of a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), is often crucial to obtaining a measurable signal.

Possible Cause 1.4: Dopamine D4 receptor desensitization.

  • Recommendation: While the dopamine D4 receptor is reported to be less prone to agonist-induced desensitization compared to other GPCRs, prolonged exposure to high concentrations of an agonist can still lead to a diminished response. This can be influenced by the cellular levels of G protein-coupled receptor kinases (GRKs) and β-arrestins. Consider shorter incubation times or pre-treatment with inhibitors of GRKs if desensitization is suspected.

Problem 2: The compound appears to have lost activity over time.

Possible Cause 2.1: Improper storage of the compound or stock solutions.

  • Recommendation: Ensure that the solid compound and stock solutions are stored at the recommended temperatures (-20°C for long-term) and protected from light and moisture. Avoid repeated freeze-thaw cycles of stock solutions. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.

Possible Cause 2.2: Instability in aqueous solutions.

  • Recommendation: Prepare fresh dilutions of this compound in your aqueous assay buffer or cell culture medium for each experiment. Do not store the compound in aqueous solutions for extended periods.

Problem 3: Inconsistent or variable results between experiments.

Possible Cause 3.1: Variability in cell culture conditions.

  • Recommendation: Maintain consistent cell culture practices, including cell passage number, confluency at the time of the assay, and media composition. Changes in these parameters can alter receptor expression levels and cellular signaling capacity.

Possible Cause 3.2: Pipetting errors or inaccurate dilutions.

  • Recommendation: Ensure accurate and consistent preparation of your compound dilutions. Use calibrated pipettes and perform serial dilutions carefully.

Quantitative Data Summary

ParameterSpeciesValueReference
Ki (Binding Affinity) Human D47.9 nM
Rat D412.1 nM
EC50 (Functional Potency) Rat D4 (Calcium Flux)28.4 nM
Solubility Waterup to 100 mM
DMSOup to 50 mM

Experimental Protocols

1. Calcium Flux Assay in HEK293 cells transiently expressing the human dopamine D4 receptor:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay.

    • Transfect the cells with a mammalian expression vector encoding the human dopamine D4 receptor using a suitable transfection reagent according to the manufacturer's instructions. Allow 24-48 hours for receptor expression.

  • Calcium Dye Loading:

    • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Aspirate the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Compound Preparation and Addition:

    • Prepare a 2X concentrated stock of this compound and control compounds in the assay buffer. A typical dose-response curve might include final concentrations ranging from 1 nM to 10 µM.

    • After dye loading, gently wash the cells with the assay buffer.

    • Add the 2X compound solutions to the wells.

  • Data Acquisition:

    • Immediately measure the fluorescence intensity using a fluorescence plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Record the fluorescence signal over time, typically for 1-3 minutes, to capture the peak response.

2. cAMP Assay in CHO-K1 cells stably expressing the human dopamine D4 receptor:

  • Cell Culture:

    • Culture CHO-K1 cells stably expressing the human dopamine D4 receptor in a suitable medium (e.g., F-12K) supplemented with 10% FBS and a selection antibiotic (e.g., G418).

    • Seed the cells in a 96-well plate and grow to 80-90% confluency.

  • Assay Protocol:

    • On the day of the assay, aspirate the culture medium and replace it with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

    • Incubate for 15-30 minutes at 37°C.

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the compound dilutions to the cells and incubate for an additional 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

    • Calculate the EC50 value from the curve using a suitable nonlinear regression model.

Visualizations

signaling_pathway A412997 A-412997 D4R Dopamine D4 Receptor A412997->D4R Binds and Activates Gi Gi/o Protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: A-412997 signaling pathway via the D4 receptor.

troubleshooting_workflow Start No/Weak Efficacy Observed CheckReceptor Verify D4 Receptor Expression (RT-qPCR, Western Blot) Start->CheckReceptor OptimizeConc Optimize A-412997 Concentration (Dose-Response) CheckReceptor->OptimizeConc Expression Confirmed Transfect Transfect Cells with D4 Receptor Construct CheckReceptor->Transfect No/Low Expression OptimizeAssay Optimize Assay Conditions (Incubation, Cell Density, etc.) OptimizeConc->OptimizeAssay No Improvement Success Efficacy Observed OptimizeConc->Success Issue Resolved CheckStorage Verify Compound Storage and Handling OptimizeAssay->CheckStorage No Improvement OptimizeAssay->Success Issue Resolved CheckStorage->Success Issue Resolved Transfect->OptimizeConc

Caption: Troubleshooting workflow for A-412997 efficacy.

Unexpected behavioral phenotypes with A-412997 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of A-412997 dihydrochloride. The information is intended for researchers, scientists, and drug development professionals who may encounter unexpected behavioral phenotypes or other issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected pro-erectile effects in our male rat models after administering A-412997. Is this a known phenomenon?

A1: Yes, the induction of penile erection is a documented effect of A-412997 in rats.[1][2] This compound is a potent and selective dopamine D4 receptor agonist, and activation of central D4 receptors has been shown to induce this response.[1][2] The effect is comparable in efficacy to the nonselective D2-like agonist, apomorphine.[2] This phenotype, while potentially unexpected if the primary focus of study is cognition, is a known on-target effect of D4 receptor agonism.

Q2: Our cognitive enhancement results with A-412997 are inconsistent. What are the optimal dose ranges for pro-cognitive effects versus other behavioral changes?

A2: Dose selection is critical for observing specific behavioral outcomes with A-412997. Pro-cognitive effects in rats, such as in the novel object recognition task, have been observed at doses that are significantly lower (approximately 10-fold) than those that stimulate locomotor activity.[3][4] It is crucial to perform a dose-response study to determine the optimal concentration for cognitive enhancement in your specific experimental paradigm, as higher doses may introduce confounding motor effects.

Q3: We are observing significant changes in brain oscillatory activity in our electrophysiology recordings. Are these effects documented?

A3: Yes, A-412997 has been shown to modulate low-frequency oscillations in the brain. Specifically, systemic administration in rats can lead to an increase in delta wave power in the prefrontal cortex (PFC) and a decrease in theta wave power in the hippocampus (HPC).[5] At higher doses (e.g., 10 mg/kg), it can also induce abnormal gamma oscillations in both the PFC and HPC.[6] These changes suggest an alteration in the communication between these two brain regions.[5]

Q4: What is the known selectivity profile of A-412997, and could off-target effects be contributing to our unexpected findings?

A4: A-412997 is reported to be a highly selective agonist for the dopamine D4 receptor.[1][2][7] It has high affinity for both human and rat D4 receptors (Ki values of 7.9 nM and 12.1 nM, respectively) and displays no significant affinity (<1000 nM) for other dopamine receptors (D1, D2, D3, D5) or a broad panel of over seventy other receptors and ion channels.[1][2][7] While off-target effects are always a possibility with any pharmacological agent, the existing data strongly suggest that the observed behavioral and electrophysiological effects are mediated by its on-target activity at the D4 receptor.

Troubleshooting Guides

Issue 1: Unexpected Motor Activity Confounding Cognitive Tasks
Symptom Possible Cause Suggested Solution
Hyperactivity, increased locomotion, or stereotypy during cognitive testing.The administered dose of A-412997 is too high, leading to stimulatory motor effects that interfere with cognitive performance.1. Perform a dose-response curve: Systematically test a range of lower doses to identify a concentration that provides pro-cognitive effects without significant motor stimulation. Studies have shown that pro-cognitive doses are about 10-fold lower than those that increase motor activity.[3][4]2. Adjust the timing of administration: The time course of motor effects may differ from that of cognitive effects. Assess behavior at different time points post-administration.3. Consider alternative behavioral paradigms: If motor effects cannot be avoided, select cognitive tasks that are less sensitive to changes in locomotor activity.
Issue 2: High Variability in Behavioral Responses
Symptom Possible Cause Suggested Solution
Inconsistent results between subjects or experimental cohorts.1. Pharmacokinetic variability: Differences in drug absorption, distribution, metabolism, or excretion among animals.2. Baseline differences: Variations in the animals' underlying neurochemistry or behavioral state.3. Procedural inconsistencies: Minor variations in the experimental protocol.1. Ensure consistent administration: For subcutaneous injections, ensure consistent injection volume and location.2. Acclimatize animals: Properly acclimatize animals to the testing environment to reduce stress-induced variability.3. Control for circadian rhythms: Conduct all behavioral testing at the same time of day.4. Increase sample size: A larger number of subjects can help to overcome individual variability and increase statistical power.

Quantitative Data Summary

Parameter Species Value Reference
Binding Affinity (Ki) Human D4 Receptor7.9 nM[1][7]
Rat D4 Receptor12.1 nM[1][7]
Functional Potency (EC50) Rat D4 Receptor (Calcium Flux)28.4 nM[1][5]
Effective Dose (Penile Erection) Rat0.1 µmol/kg, s.c.[1][2]
Effective Dose (Cognitive Enhancement) RatDoses 10-fold lower than those stimulating motor activity[3][4]

Experimental Protocols

Protocol 1: Evaluation of Pro-Erectile Effects in Conscious Rats

  • Subjects: Adult male Wistar rats.[2]

  • Drug Preparation: Dissolve this compound in sterile water or saline.

  • Administration: Administer A-412997 subcutaneously (s.c.) at the desired doses (e.g., a range from 0.01 to 1 µmol/kg).[1]

  • Observation: Place rats individually in observation cages and record the number of penile erections over a defined period (e.g., 60 minutes) post-injection.

  • Data Analysis: Compare the number of erections in the drug-treated groups to a vehicle-treated control group.

Protocol 2: Novel Object Recognition Task in Rats

  • Subjects: Adult male rats (e.g., Sprague-Dawley).[8]

  • Habituation: Acclimate rats to the testing arena (an open-field box) for a set period (e.g., 5-10 minutes) for several consecutive days.

  • Drug Administration: Administer A-412997 or vehicle at the predetermined pro-cognitive dose (e.g., 30 minutes before the acquisition trial).

  • Acquisition Trial (T1): Place two identical objects in the arena and allow the rat to explore for a set time (e.g., 5 minutes).

  • Retention Interval: Return the rat to its home cage for a specific duration (e.g., 1 hour).

  • Test Trial (T2): Replace one of the familiar objects with a novel object and allow the rat to explore for a set time (e.g., 5 minutes).

  • Data Analysis: Record the time spent exploring each object. Calculate a discrimination index (e.g., (Time with Novel - Time with Familiar) / (Total Exploration Time)). A higher index in the A-412997 group indicates improved memory.

Signaling Pathways and Workflows

G cluster_0 Cell Membrane cluster_1 Downstream Cellular Effects A412997 A-412997 D4R Dopamine D4 Receptor A412997->D4R Agonist Binding Gi Gi/o Protein D4R->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Behavior Behavioral Phenotypes (Cognition, Motor Activity) Gene->Behavior Leads to

Caption: Canonical D4 receptor signaling pathway activated by A-412997.

G cluster_workflow Experimental Workflow: Troubleshooting Unexpected Phenotypes start Observation of Unexpected Phenotype check_lit Literature Review: Is the phenotype known? start->check_lit dose_response Conduct Dose-Response Study check_lit->dose_response on_target Hypothesis: On-Target Effect dose_response->on_target If dose-dependent off_target Hypothesis: Off-Target Effect dose_response->off_target If not clearly dose-dependent antagonist Co-administer with D4 Antagonist on_target->antagonist confirm Phenotype Blocked? antagonist->confirm conclusion_on Conclusion: Likely On-Target confirm->conclusion_on Yes conclusion_off Conclusion: Possible Off-Target (Further investigation needed) confirm->conclusion_off No

Caption: Logical workflow for troubleshooting unexpected behavioral phenotypes.

References

Validation & Comparative

A Comparative Guide to A-412997 Dihydrochloride and PD168077: Selectivity and Potency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, the selection of precise chemical tools is paramount for elucidating the roles of specific receptor subtypes and for the development of targeted therapeutics. This guide provides a detailed comparison of two widely used dopamine D4 receptor agonists, A-412997 dihydrochloride and PD168077, with a focus on their selectivity and potency.

Data Presentation: Quantitative Comparison

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of A-412997 and PD168077 for the dopamine D4 receptor, along with their selectivity over other dopamine receptor subtypes.

CompoundTargetKi (nM)EC50 (nM)Selectivity
This compound Human D4.4 Receptor7.9[1][2]->126-fold over other dopamine receptors
Rat D4 Receptor12.1[1][2]28.4 (full agonist)[1][2][3]No affinity (<1000 nM) for other dopamine receptors and a panel of 70 other receptors and channels[1][2][3]
PD168077 D4 Receptor8.7->400-fold over D2 receptors
9[4]>300-fold over D3 receptors

A-412997 is a highly selective dopamine D4 receptor agonist with a superior selectivity profile compared to PD168077.[1][2][3] While both compounds exhibit high affinity for the D4 receptor, A-412997 shows no significant affinity for other dopamine receptors or a wide range of other receptors and channels at concentrations up to 1000 nM.[1][2][3] In contrast, PD168077, while being highly selective, still demonstrates some level of affinity for D2 and D3 receptors, albeit over 300-fold less than for D4 receptors. Furthermore, A-412997 has been shown to rapidly cross the blood-brain barrier, achieving higher brain concentrations than PD168077 following systemic administration.[1][2]

Signaling Pathway

The activation of the dopamine D4 receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that modulates neuronal excitability and function. Both A-412997 and PD168077, as D4 receptor agonists, are expected to trigger this pathway.

Dopamine_D4_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist A-412997 or PD168077 D4R Dopamine D4 Receptor Agonist->D4R Binds to G_protein Gi/o Protein D4R->G_protein Activates CaMKII CaMKII D4R->CaMKII Induces translocation (PD168077) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates downstream Downstream Effectors (e.g., Ion Channels, Transcription Factors) PKA->downstream Phosphorylates Experimental_Workflow cluster_screening Initial Screening cluster_selectivity Selectivity Profiling cluster_potency Potency Determination cluster_analysis Data Analysis primary_assay Primary Target Assay (e.g., D4 Receptor Binding) selectivity_panel Selectivity Panel (e.g., D1, D2, D3, D5 Receptors, Other GPCRs) primary_assay->selectivity_panel Test Hits functional_assay Functional Assay (e.g., Calcium Flux, cAMP) selectivity_panel->functional_assay Test Selective Hits data_analysis Calculate Ki and EC50 Generate Dose-Response Curves functional_assay->data_analysis Analyze Data

References

A Comparative Guide to A-412997 Dihydrochloride and Other D4 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is a significant target in the research and development of therapeutics for a range of neurological and psychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD) and cognitive deficits associated with schizophrenia. A-412997 dihydrochloride has emerged as a highly selective and potent D4 receptor agonist. This guide provides an objective comparison of this compound with other notable D4 receptor agonists, PD168077 and CP226269, supported by experimental data to aid researchers in selecting the appropriate pharmacological tools for their studies.

In Vitro Pharmacological Profile: A Head-to-Head Comparison

This compound distinguishes itself with a superior selectivity profile for the dopamine D4 receptor over other dopamine receptor subtypes. This high selectivity is crucial for elucidating the specific roles of the D4 receptor in various physiological and pathological processes, minimizing the confounding effects of off-target receptor interactions.

Binding Affinity and Selectivity

The binding affinities (Ki) of A-412997, PD168077, and CP226269 for human and rat dopamine D2, D3, and D4 receptors are summarized below. A-412997 demonstrates a significantly higher affinity for the D4 receptor compared to D2 and D3 receptors, showcasing its exceptional selectivity.[1] In contrast, PD168077 and CP226269 exhibit lower selectivity.[1]

CompoundHuman D4 Ki (nM)Rat D4 Ki (nM)Human D2 Ki (nM)Human D3 Ki (nM)D2/D4 Selectivity Ratio (Human)D3/D4 Selectivity Ratio (Human)
A-412997 7.912.1>1000>1000>126>126
PD168077 9->3600>2700>400>300
CP226269 ----Less than A-412997Less than A-412997

Note: Specific Ki values for CP226269 at D2 and D3 receptors were not explicitly found in the searched literature, but it is consistently reported as being less selective than A-412997.

Functional Activity

A-412997 is a potent, full agonist at the rat dopamine D4 receptor, with an EC50 of 28.4 nM and an intrinsic activity of 0.83.[1] This indicates its ability to effectively activate the receptor and elicit a robust downstream signaling response. Furthermore, unlike CP226269, A-412997 does not activate rat dopamine D2L receptors, further highlighting its selectivity in functional assays.[1]

In Vivo Efficacy: Cognitive Enhancement

The cognitive-enhancing properties of these D4 receptor agonists have been evaluated in rodent models of ADHD and short-term memory.

5-Trial Repeated Acquisition Inhibitory Avoidance

In a model of ADHD using Spontaneously Hypertensive Rat (SHR) pups, A-412997 showed significant dose-dependent efficacy in improving acquisition in the 5-trial inhibitory avoidance task. CP226269 also demonstrated a significant enhancement in this model. In contrast, while PD168077 repeatedly improved acquisition, it did not achieve statistical significance at any of the tested doses.

Social Recognition

A-412997 was also found to be a potent enhancer of short-term memory in the social recognition test in rats. PD168077 also significantly improved social recognition, although it was less potent than A-412997.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for dopamine D2, D3, and D4 receptors.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing human or rat dopamine D2, D3, or D4 receptors.

  • Radioligand: [³H]-Spiperone is a commonly used radioligand for D2-like receptors.

  • Assay Buffer: Typically, a Tris-HCl buffer containing ions such as MgCl₂, CaCl₂, KCl, and NaCl is used.

  • Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the competing test compound (A-412997, PD168077, or CP226269).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Signaling Pathway for Radioligand Binding Assay

G cluster_assay Radioligand Binding Assay Radioligand [³H]-Spiperone Receptor Dopamine Receptor (D2/D3/D4) Radioligand->Receptor Binds Unbound_Radioligand Free [³H]-Spiperone Bound_Complex [³H]-Spiperone-Receptor Complex Receptor->Bound_Complex Test_Compound Test Compound (A-412997, PD168077, or CP226269) Test_Compound->Receptor Competes Unbound_Compound Free Test Compound

Caption: Competitive radioligand binding assay workflow.

Functional Assay (Calcium Flux)

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50) of the test compounds at the dopamine D4 receptor.

Protocol:

  • Cell Culture: Cells stably expressing the rat dopamine D4 receptor are cultured in appropriate media.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of the test compound are added to the cells.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated to determine potency. The maximal response elicited by the compound relative to a full agonist determines its intrinsic activity.

D4 Receptor Agonist Signaling Pathway

G cluster_signaling D4 Receptor Agonist Signaling Agonist D4 Agonist (e.g., A-412997) D4R Dopamine D4 Receptor Agonist->D4R Activates G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Simplified D4 receptor agonist signaling cascade.

5-Trial Repeated Acquisition Inhibitory Avoidance

Objective: To assess the effects of the compounds on learning and memory in a model of ADHD.

Protocol:

  • Apparatus: A two-compartment box with a light and a dark side, separated by a door. The dark side has an electrifiable grid floor.

  • Animals: Spontaneously Hypertensive Rat (SHR) pups are often used as a model for ADHD.

  • Procedure:

    • Acquisition (5 trials): A rat is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild footshock is delivered. The latency to enter the dark compartment is recorded. This is repeated for a total of five trials.

    • Drug Administration: Test compounds are administered prior to the first trial.

  • Data Analysis: An increase in the latency to enter the dark compartment across trials indicates learning. The performance of drug-treated groups is compared to a vehicle-treated control group.

Inhibitory Avoidance Experimental Workflow

G cluster_workflow 5-Trial Inhibitory Avoidance Workflow Start Place rat in light compartment Enter_Dark Rat enters dark compartment Start->Enter_Dark Shock Deliver mild footshock Enter_Dark->Shock Record_Latency Record latency Shock->Record_Latency Repeat Repeat 5 times Record_Latency->Repeat

Caption: Workflow for the 5-trial inhibitory avoidance task.

Social Recognition Test

Objective: To evaluate the effects of the compounds on short-term memory.

Protocol:

  • Animals: Adult male rats are typically used.

  • Procedure:

    • Habituation: The adult rat is habituated to a test arena.

    • Trial 1 (T1): A juvenile rat is introduced into the arena, and the adult rat's social investigation time (e.g., sniffing, grooming) is recorded for a set period.

    • Inter-trial Interval: A defined period during which the adult rat is returned to its home cage.

    • Drug Administration: Test compounds are administered before T1 or T2.

    • Trial 2 (T2): The adult rat is re-exposed to either the same juvenile (familiar) or a novel juvenile. The social investigation time is recorded.

  • Data Analysis: A significant reduction in investigation time during T2 with the familiar juvenile compared to a novel juvenile indicates memory of the first encounter. The performance of drug-treated groups is compared to a vehicle-treated control group.

Conclusion

This compound stands out as a superior pharmacological tool for investigating the dopamine D4 receptor due to its high potency and exceptional selectivity over other dopamine receptor subtypes. Experimental data from both in vitro and in vivo studies consistently demonstrate its efficacy as a D4 receptor agonist with cognitive-enhancing properties. For researchers aiming to specifically probe the function of the D4 receptor, A-412997 offers a more precise and reliable option compared to less selective agonists like PD168077 and CP226269. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings in future research endeavors.

References

A Comparative Efficacy Analysis: A-412997 Dihydrochloride and Methylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

A-412997 dihydrochloride and methylphenidate present two distinct pharmacological approaches to modulating the dopaminergic and noradrenergic systems, which are critically involved in cognitive processes such as attention and executive function. While both compounds have been investigated for their potential therapeutic benefits in disorders like Attention-Deficit/Hyperactivity Disorder (ADHD), they operate through fundamentally different mechanisms of action. This guide provides a detailed comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Methylphenidate, a well-established psychostimulant, functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][3][4] In contrast, this compound is a highly selective dopamine D4 receptor agonist, demonstrating a more targeted mechanism of action.[2][5][6][7] This fundamental difference in their interaction with neuronal signaling pathways leads to distinct pharmacological profiles and potentially different therapeutic and side-effect profiles.

Mechanism of Action: A Tale of Two Targets

Methylphenidate exerts its effects by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft.[1][2][3][4] This broad elevation of catecholamine levels is thought to be the primary driver of its therapeutic effects in ADHD.[4]

A-412997, on the other hand, does not inhibit monoamine transporters. Instead, it directly stimulates the dopamine D4 receptor, a G-protein coupled receptor predominantly expressed in the prefrontal cortex, a brain region crucial for higher-order cognitive functions.[6][8] This selective activation of the D4 receptor suggests a more targeted approach to modulating cognitive processes, potentially avoiding some of the side effects associated with the widespread increase in dopamine and norepinephrine levels induced by methylphenidate.[8]

Quantitative Comparison of In Vitro Pharmacology

The following tables summarize the in vitro binding affinities and functional potencies of this compound and methylphenidate at their respective primary targets.

Table 1: Binding Affinity (Ki) of A-412997 and Methylphenidate

CompoundTargetSpeciesKi (nM)Reference(s)
A-412997 Dopamine D4 ReceptorHuman7.9[2][7]
Dopamine D4 ReceptorRat12.1[2][7]
Other Dopamine Receptors->1000[2]
Methylphenidate Dopamine Transporter (DAT)Human~193[9]
Norepinephrine Transporter (NET)Human~38[9]

Table 2: Functional Potency (EC50/IC50) of A-412997 and Methylphenidate

CompoundAssayTargetSpeciesPotency (nM)Reference(s)
A-412997 Calcium Flux (Agonist)Dopamine D4 ReceptorRatEC50 = 28.4[2][7][10]
d-Methylphenidate [3H]Dopamine Uptake InhibitionDopamine Transporter (DAT)RatIC50 = 33[11][12]
[3H]Dopamine Uptake InhibitionNorepinephrine Transporter (NET)RatIC50 = 244[11][12]
l-Methylphenidate [3H]Dopamine Uptake InhibitionDopamine Transporter (DAT)RatIC50 = 540[11][12]
[3H]Dopamine Uptake InhibitionNorepinephrine Transporter (NET)RatIC50 = 5100[11][12]

Preclinical Efficacy in a Cognitive Model

A key area of comparison is the pro-cognitive effects of these compounds. In a preclinical model of recognition memory, the novel object recognition (NOR) task in rats, both A-412997 and methylphenidate demonstrated the ability to improve performance.[8] Notably, the procognitive doses of both compounds were associated with elevated extracellular levels of dopamine and acetylcholine in the medial prefrontal cortex.[8] This suggests that despite their different primary targets, both drugs can modulate key neurotransmitter systems in brain regions critical for cognition.

However, a significant differentiator emerged in preclinical models assessing abuse liability. In the conditioned place preference (CPP) paradigm, A-412997 did not induce reward-related behavior, in stark contrast to amphetamine, a compound with a similar mechanism to methylphenidate.[8][13] This finding suggests that the selective activation of the D4 receptor by A-412997 may offer a therapeutic advantage by dissociating pro-cognitive effects from the potential for abuse.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor or transporter.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor/transporter (e.g., from recombinant cell lines or specific brain regions) are prepared through homogenization and centrifugation.[14][15]

  • Assay Setup: In a multi-well plate format, the membrane preparation is incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]-Spiperone for D4 receptors) and varying concentrations of the unlabeled test compound.[14][15][16]

  • Incubation: The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a defined period to allow binding to reach equilibrium.[14]

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand. The filters are then washed with ice-cold buffer.[14]

  • Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assays (Dopamine/Norepinephrine Uptake)

Objective: To measure the potency (IC50) of a test compound to inhibit the reuptake of dopamine or norepinephrine.

General Protocol:

  • Cell Culture: Cells stably expressing the human dopamine or norepinephrine transporter (e.g., HEK293 or CHO cells) are cultured in appropriate media.[17][18]

  • Assay Setup: Cells are plated in multi-well plates and incubated with varying concentrations of the test compound.

  • Substrate Addition: A radiolabeled substrate (e.g., [3H]dopamine or [3H]norepinephrine) is added to initiate the uptake reaction.[17][19]

  • Incubation: The cells are incubated for a short period at 37°C to allow for transporter-mediated uptake.[17]

  • Termination and Lysis: The uptake is terminated by washing with ice-cold buffer. The cells are then lysed to release the intracellular contents.

  • Quantification: The amount of radioactivity taken up by the cells is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is determined.

Novel Object Recognition (NOR) Task

Objective: To assess recognition memory in rodents.

Protocol:

  • Habituation: The animal is allowed to freely explore an open-field arena in the absence of any objects for a set period.[3][6]

  • Familiarization/Training Phase: The animal is placed back into the arena, which now contains two identical objects, and is allowed to explore them for a specific duration.[3][4][6][20]

  • Retention Interval: The animal is returned to its home cage for a defined period (e.g., 1 hour to 24 hours).

  • Test Phase: The animal is reintroduced into the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded.[3][4][6][20]

  • Data Analysis: A discrimination index is calculated based on the relative time spent exploring the novel versus the familiar object. An increase in the discrimination index indicates better recognition memory.

Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of a drug.

Protocol:

  • Pre-Conditioning (Baseline Preference): The animal is allowed to freely explore a multi-compartment apparatus with distinct visual and tactile cues, and the time spent in each compartment is recorded to determine any initial preference.[1][21][22]

  • Conditioning Phase: Over several days, the animal receives the test drug and is confined to one of the non-preferred compartments. On alternate days, the animal receives a vehicle injection and is confined to the other compartment.[1][21][22]

  • Test Phase: The animal is placed back into the apparatus with free access to all compartments, and the time spent in each is recorded.[1][21][22]

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment compared to the baseline indicates a rewarding effect (conditioned place preference).

Signaling Pathways and Experimental Workflows

Methylphenidate_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE_Vesicle Dopamine (DA) & Norepinephrine (NE) Vesicle DA_NE DA & NE DA_NE_Vesicle->DA_NE Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_NE->DAT Reuptake DA_NE->NET Reuptake DA_R Dopamine Receptors DA_NE->DA_R NE_R Norepinephrine Receptors DA_NE->NE_R Postsynaptic_Effect Postsynaptic Signaling DA_R->Postsynaptic_Effect NE_R->Postsynaptic_Effect Methylphenidate Methylphenidate Methylphenidate->DAT Blocks Methylphenidate->NET Blocks

Caption: Mechanism of action of Methylphenidate.

A412997_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine (DA) Vesicle DA DA DA_Vesicle->DA Release D4_Receptor Dopamine D4 Receptor DA->D4_Receptor G_Protein G-protein (Gi/o) D4_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Postsynaptic_Effect Postsynaptic Signaling cAMP->Postsynaptic_Effect A412997 A-412997 A412997->D4_Receptor Activates

Caption: Mechanism of action of A-412997.

Experimental_Workflow_Comparison cluster_invitro In Vitro Characterization cluster_invivo In Vivo Behavioral Assessment cluster_neurochemical Neurochemical Analysis Binding Radioligand Binding Assays (Ki determination) Cognition Novel Object Recognition (NOR) (Cognitive Efficacy) Binding->Cognition Functional Functional Assays (EC50/IC50 determination) Functional->Cognition Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) Cognition->Microdialysis Reward Conditioned Place Preference (CPP) (Abuse Liability) Compound Test Compound (A-412997 or Methylphenidate) Compound->Binding Compound->Functional Compound->Reward

Caption: Experimental workflow for compound comparison.

Conclusion

This compound and methylphenidate represent distinct strategies for modulating catecholaminergic systems. Methylphenidate acts as a broad reuptake inhibitor of dopamine and norepinephrine, while A-412997 is a highly selective dopamine D4 receptor agonist. Preclinical data suggest that both compounds can enhance cognitive performance. However, the selective mechanism of A-412997 may offer a significant advantage by potentially separating pro-cognitive effects from abuse liability. Further research, including clinical trials, is necessary to fully elucidate the comparative efficacy and safety of these two compounds in relevant patient populations. This guide provides a foundational comparison to aid in the ongoing research and development of novel therapeutics for cognitive disorders.

References

A Comparative Guide to Dopamine D4 Receptor Modulation: A-412997 and L-745870

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two selective modulators of the dopamine D4 receptor: the agonist A-412997 dihydrochloride and the antagonist L-745870. While direct co-administration studies are not prevalent in the reviewed literature, this document contrasts their individual pharmacological profiles, preclinical efficacy in various models, and underlying mechanisms of action. This comparative analysis will serve as a valuable resource for researchers investigating the therapeutic potential of targeting the dopamine D4 receptor in central nervous system (CNS) disorders.

Introduction to A-412997 and L-745870

The dopamine D4 receptor, a G protein-coupled receptor, is predominantly expressed in the prefrontal cortex, limbic system, and hippocampus, suggesting its involvement in cognition, emotion, and memory. Its unique polymorphic nature in humans has made it a target of significant research interest for conditions like ADHD and schizophrenia.

This compound is a potent and highly selective agonist for the dopamine D4 receptor.[1] It exhibits high affinity for both human and rat D4 receptors and displays minimal activity at other dopamine receptor subtypes and a wide range of other CNS targets.[1] Its ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies.[1]

L-745870 is a selective antagonist of the dopamine D4 receptor with high affinity.[2] It has been instrumental in elucidating the physiological roles of the D4 receptor. However, despite its potent D4 blocking activity, clinical trials in schizophrenia patients did not demonstrate antipsychotic efficacy.[3][4]

Comparative Pharmacological Profile

The contrasting effects of A-412997 and L-745870 are rooted in their opposing actions at the dopamine D4 receptor. A-412997 mimics the action of dopamine, activating the receptor and initiating downstream signaling cascades. Conversely, L-745870 binds to the receptor without activating it, thereby blocking the effects of endogenous dopamine or exogenous agonists like A-412997.

ParameterThis compoundL-745870Reference
Mechanism of Action Selective Dopamine D4 Receptor AgonistSelective Dopamine D4 Receptor Antagonist[1],[2]
Binding Affinity (Ki) 7.9 nM (human D4), 12.1 nM (rat D4)0.43 nM (human D4)[1],[2]
Selectivity >1000-fold for D4 over other dopamine receptors>2000-fold for D4 over other dopamine receptors[1],[2]
In Vitro Functional Activity Potent full agonist at rat D4 receptors (EC50 = 28.4 nM)Reverses dopamine-mediated inhibition of adenylate cyclase[1],[2]

Preclinical Efficacy and Behavioral Effects

The divergent pharmacology of A-412997 and L-745870 translates into distinct behavioral outcomes in preclinical models. A-412997 has shown pro-cognitive effects, while L-745870 has been evaluated for antipsychotic-like properties.

Cognitive Enhancement: Novel Object Recognition

The Novel Object Recognition (NOR) test is a widely used assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

A-412997 in Novel Object Recognition:

DoseEffect on Discrimination IndexAnimal ModelReference
1 mg/kgSignificant improvementRat[5]
3 mg/kgSignificant improvementRat[5]
10 mg/kgNo significant improvement (U-shaped dose-response)Rat[5]

Studies have shown that A-412997 can improve performance in the NOR task, suggesting a role for D4 receptor activation in enhancing cognitive function.[5][6] This effect is observed at doses that do not significantly increase locomotor activity, indicating a specific pro-cognitive effect rather than a general stimulant action.[5]

Antipsychotic-like Activity

L-745870 has been investigated in animal models predictive of antipsychotic efficacy, such as antagonism of amphetamine-induced hyperlocomotion.

L-745870 in Amphetamine-Induced Hyperactivity:

DoseEffect on Amphetamine-Induced HyperactivityAnimal ModelReference
1-10 mg/kgNo significant antagonismMouse[7]

In contrast to classic and atypical antipsychotics, L-745870 failed to antagonize amphetamine-induced hyperactivity at doses selective for the D4 receptor.[7] This lack of effect in preclinical models is consistent with its clinical inefficacy in treating psychosis.[3][7]

Reward and Motivation: Conditioned Place Preference

The Conditioned Place Preference (CPP) paradigm is used to assess the rewarding or aversive properties of a drug.

A-412997 in Conditioned Place Preference:

DoseEffect on Place PreferenceAnimal ModelReference
1-10 mg/kgNo significant place preference or aversionRat[5][8]

A-412997 did not induce a conditioned place preference, suggesting that selective D4 receptor activation may not be associated with abuse liability, a common concern with other dopaminergic agents like psychostimulants.[5][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the dopamine D4 receptor signaling pathway and a typical experimental workflow for the Novel Object Recognition test.

Dopamine_D4_Signaling cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Dopamine Dopamine Dopamine->D4R A412997 A-412997 (Agonist) A412997->D4R L745870 L-745870 (Antagonist) L745870->D4R ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Dopamine D4 Receptor Signaling Pathway

NOR_Workflow cluster_pre Pre-Trial cluster_trial1 Trial 1 (Familiarization) cluster_ITI Inter-Trial Interval (ITI) cluster_trial2 Trial 2 (Test) cluster_analysis Data Analysis Habituation Habituation: Animal explores empty arena T1_Setup Two identical objects (A + A) are placed in the arena Habituation->T1_Setup T1_Exploration Animal explores the objects T1_Setup->T1_Exploration T1_Data Record exploration time for each object T1_Exploration->T1_Data Delay Specified delay period (e.g., 1 hour, 24 hours) T1_Data->Delay T2_Setup One familiar (A) and one novel (B) object are placed in the arena Delay->T2_Setup T2_Exploration Animal explores the objects T2_Setup->T2_Exploration T2_Data Record exploration time for each object T2_Exploration->T2_Data DI Calculate Discrimination Index: (Time with Novel - Time with Familiar) / (Total Exploration Time) T2_Data->DI

Experimental Workflow for Novel Object Recognition

Experimental Protocols

Novel Object Recognition (NOR) Test

The NOR test is conducted in three phases: habituation, familiarization (Trial 1), and testing (Trial 2).[9][10]

  • Habituation: The animal is allowed to freely explore an open-field arena in the absence of any objects for a set period (e.g., 5-10 minutes) on one or more days prior to testing. This reduces novelty-induced stress and exploratory behavior unrelated to the objects.[9][10]

  • Familiarization (Trial 1): Two identical objects are placed in the arena. The animal is placed in the arena and allowed to explore the objects for a fixed duration (e.g., 3-5 minutes). The time spent actively exploring each object (sniffing, touching with the nose) is recorded.[9][11]

  • Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific delay period, which can range from minutes to 24 hours or longer, depending on the memory phase being investigated.[9]

  • Testing (Trial 2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the exploration time for both the familiar and the novel object is recorded for a fixed duration.[9][11]

  • Data Analysis: A discrimination index is calculated to quantify recognition memory. A positive index, indicating more time spent with the novel object, is interpreted as successful memory of the familiar object.[11]

Conditioned Place Preference (CPP)

The CPP protocol typically consists of three phases: pre-conditioning, conditioning, and testing.[12][13][14]

  • Pre-conditioning (Baseline Preference): The animal is allowed to freely explore all compartments of a multi-compartment apparatus (typically two or three distinct compartments) for a set duration (e.g., 15-20 minutes). The time spent in each compartment is recorded to determine any initial preference.[13][14]

  • Conditioning: This phase consists of several sessions over multiple days. On drug conditioning days, the animal receives an injection of the test compound (e.g., A-412997) and is confined to one of the compartments (the drug-paired compartment). On control days, the animal receives a vehicle injection and is confined to a different compartment (the vehicle-paired compartment). The pairing of a specific compartment with the drug is counterbalanced across animals.[13][15]

  • Testing: After the conditioning phase, the barriers between the compartments are removed, and the drug-free animal is allowed to freely explore the entire apparatus. The time spent in each compartment is recorded.[12][16]

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates that the drug has rewarding properties.[16]

Conclusion

This compound and L-745870 represent valuable pharmacological tools for dissecting the role of the dopamine D4 receptor in brain function and disease. A-412997, as a selective agonist, demonstrates pro-cognitive effects in preclinical models without apparent abuse liability, suggesting the potential of D4 receptor activation as a therapeutic strategy for cognitive deficits. In contrast, the selective antagonist L-745870, while useful for in vitro and preclinical target validation, did not translate to clinical efficacy for psychosis. The opposing effects of these compounds underscore the complex role of the dopamine D4 receptor and highlight the importance of careful consideration of agonist versus antagonist approaches when targeting this receptor for therapeutic intervention. This guide provides a foundational comparison to aid researchers in designing and interpreting studies involving these and similar compounds.

References

A Comparative Guide to A-412997 Dihydrochloride and its Effect on Dopamine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of A-412997 dihydrochloride, a highly selective dopamine D4 receptor agonist, with other compounds known to modulate dopamine release. The following sections detail the compound's performance based on available experimental data, outline relevant experimental protocols, and visualize key biological pathways and workflows.

Introduction to this compound

This compound is a potent and highly selective agonist for the dopamine D4 receptor.[1][2] It exhibits high affinity for both human and rat D4 receptors, with Ki values of 7.9 nM and 12.1 nM, respectively.[1] A key characteristic of A-412997 is its exceptional selectivity; it shows no significant affinity for other dopamine receptor subtypes (D1, D2, D3, D5) or a wide panel of over 70 other receptors and ion channels at concentrations below 1000 nM.[1] Preclinical studies have demonstrated that procognitive doses of A-412997 are associated with elevated extracellular levels of dopamine in the medial prefrontal cortex of rats, suggesting its potential in therapeutic areas requiring modulation of dopaminergic pathways.[3][4]

Comparative Analysis of Dopamine Release Modulators

To validate the effect of A-412997 on dopamine release, it is essential to compare its performance with other well-characterized compounds. This section contrasts A-412997 with less selective D4 receptor agonists and compounds with different mechanisms of action, such as dopamine transporter inhibitors and releasing agents.

Quantitative Data Summary

The following tables summarize the binding affinities, functional activities, and observed effects on extracellular dopamine levels for A-412997 and its comparators.

Table 1: Binding Affinity (Ki) and Functional Activity

CompoundTarget(s)Binding Affinity (Ki, nM)Functional Activity
A-412997 Dopamine D4 Receptor 7.9 (human), 12.1 (rat) [1]Full Agonist (rat D4, intrinsic activity = 0.83) [1]
PD-168,077Dopamine D4 Receptor8.7 (human)Agonist
CP-226,269Dopamine D4 Receptor-Agonist
MethylphenidateDopamine Transporter (DAT), Norepinephrine Transporter (NET)DAT: ~135, NET: ~34Reuptake Inhibitor
AmphetamineDopamine Transporter (DAT), Vesicular Monoamine Transporter 2 (VMAT2)DAT: ~650Releasing Agent

Table 2: In Vivo Effects on Extracellular Dopamine (from Microdialysis Studies)

CompoundBrain RegionDosePeak Increase in Dopamine (% of Baseline)Species
A-412997 Medial Prefrontal Cortex Procognitive doses Elevated levels (quantitative data not specified in abstracts) [3][4]Rat
MethylphenidateStriatum-Maximum concentration reached in the first 20 minutesRat[5]
AmphetamineStriatum4 mg/kg (i.p.)Substantial increase, peaking at 20-40 minutesRat[6]
AmphetamineSubstantia Nigra Reticulata, Striatum2 mg/kg (s.c.)5- to 7-fold increaseRat[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to determine the effect of compounds on dopamine release.

In Vivo Microdialysis for Measuring Extracellular Dopamine

This protocol outlines the general procedure for measuring changes in extracellular dopamine levels in the brain of a freely moving rodent.

Objective: To quantify extracellular dopamine concentrations in a specific brain region (e.g., medial prefrontal cortex, striatum) following the administration of a test compound.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (with appropriate membrane length and molecular weight cut-off)

  • Perfusion pump

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ECD)

  • Artificial cerebrospinal fluid (aCSF)

  • Test compound (e.g., A-412997) and vehicle

  • Anesthetics

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal and place it in the stereotaxic frame.

    • Surgically expose the skull and drill a small hole at the coordinates corresponding to the target brain region.

    • Implant a guide cannula and secure it with dental cement.

    • Allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period (e.g., 2-3 hours) to establish a baseline.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer the test compound (e.g., A-412997) or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, or through reverse dialysis).

    • Continue collecting dialysate samples for a predetermined period post-administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples for dopamine content using HPLC-ECD.

    • Quantify dopamine concentrations by comparing the sample peak heights/areas to a standard curve.

  • Data Analysis:

    • Express the post-administration dopamine levels as a percentage change from the baseline for each animal.

In Vitro Dopamine Release Assay (using PC12 cells)

This protocol describes a cell-based assay to qualitatively assess the ability of a compound to induce dopamine release.

Objective: To determine if a test compound can stimulate dopamine release from a cell line that synthesizes and stores dopamine.

Materials:

  • PC12 cell line

  • Cell culture reagents

  • Nerve Growth Factor (NGF)

  • Luminometer

  • Reagents for luminescence detection (e.g., luminol, horseradish peroxidase, monoamine oxidase)

  • Test compound and controls

Procedure:

  • Cell Culture and Differentiation:

    • Culture PC12 cells in appropriate media.

    • To induce a more neuronal phenotype and enhance dopamine storage, treat cells with NGF for several days.

  • Dopamine Release Assay:

    • Plate the differentiated PC12 cells in a multi-well plate.

    • Wash the cells with a suitable buffer.

    • Add the test compound at various concentrations to the wells.

    • Incubate for a specific period to allow for dopamine release.

  • Detection of Released Dopamine:

    • Following incubation, add the luminescence detection reagents. The monoamine oxidase will oxidize the released dopamine, generating hydrogen peroxide, which in the presence of horseradish peroxidase reacts with luminol to produce a measurable light signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Compare the luminescence signal from compound-treated wells to that of vehicle-treated controls. An increased signal indicates dopamine release.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

G cluster_0 Dopamine D4 Receptor Signaling A412997 A-412997 D4R Dopamine D4 Receptor A412997->D4R binds and activates Gi Gi Protein D4R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP ATP ATP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates Dopamine_Release Modulation of Dopamine Release PKA->Dopamine_Release downstream effects

Caption: Signaling pathway of A-412997 via the Dopamine D4 receptor.

G cluster_workflow In Vivo Microdialysis Workflow start Animal with Implanted Guide Cannula probe_insertion Insert Microdialysis Probe start->probe_insertion perfusion Perfuse with aCSF (Stabilization) probe_insertion->perfusion baseline Collect Baseline Dialysate Samples perfusion->baseline treatment Administer A-412997 or Vehicle baseline->treatment collection Collect Post-Treatment Dialysate Samples treatment->collection analysis Analyze Dopamine Content (HPLC-ECD) collection->analysis data_analysis Data Analysis (% Change from Baseline) analysis->data_analysis end Results data_analysis->end

Caption: Experimental workflow for in vivo microdialysis.

Conclusion

This compound is a highly selective and potent dopamine D4 receptor agonist. Preclinical evidence indicates that it elevates extracellular dopamine levels in the medial prefrontal cortex, a brain region critical for cognitive functions.[3][4] In comparison to less selective D4 agonists, A-412997 offers a more targeted approach to modulating the dopaminergic system.[1] Its mechanism of action, centered on D4 receptor agonism, is distinct from that of dopamine transporter inhibitors like methylphenidate and releasing agents like amphetamine. This selectivity may offer a different therapeutic window and side-effect profile. Further quantitative in vivo microdialysis studies are warranted to precisely determine the dose-dependent effects of A-412997 on dopamine efflux in various brain regions and directly compare them to existing and emerging therapies.

References

A Comparative Analysis of Dopamine D4 Receptor Agonists: A-412997 Dihydrochloride vs. CP226269

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuropharmacology and drug development, the selection of appropriate chemical tools is paramount for elucidating the role of specific receptor subtypes in physiological and pathological processes. This guide provides a detailed comparison of two dopamine D4 receptor agonists, A-412997 dihydrochloride and CP226269, with a focus on their pharmacological properties and selectivity.

Executive Summary

This compound emerges as a highly selective and potent dopamine D4 receptor agonist. In contrast, while CP226269 is also recognized as a dopamine D4 receptor agonist, available data suggests it possesses a less selective profile, with activity at other dopamine receptor subtypes. This guide presents a comprehensive overview of their reported pharmacological data, relevant experimental methodologies, and the signaling pathways they modulate.

Data Presentation: Quantitative Comparison

ParameterThis compoundCP226269
Target Dopamine D4 ReceptorDopamine D4 Receptor
Binding Affinity (Ki) 7.9 nM (human D4)[1], 12.1 nM (rat D4)[1]Data not available
Functional Potency (EC50) 28.4 nM (rat D4, calcium flux assay)[1]Data not available
Intrinsic Activity 0.83 (full agonist at rat D4)[1]Agonist
Selectivity High selectivity; no affinity (<1000 nM) for other dopamine receptors[1]. Does not activate dopamine D2L receptors[1].Less selective than A-412997[1]. Activates dopamine D2L receptors[1].

Mechanism of Action and Signaling Pathway

Both this compound and CP226269 act as agonists at the dopamine D4 receptor, which is a member of the D2-like family of G protein-coupled receptors (GPCRs). Activation of the D4 receptor is primarily coupled to the Gi/o signaling pathway. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP can have various downstream effects on cellular function, including modulation of ion channel activity and gene expression.

Dopamine_D4_Signaling cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Agonist A-412997 or CP226269 Agonist->D4R Binds and Activates ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Dopamine D4 Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize compounds like this compound and CP226269.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the affinity of this compound and CP226269 for the dopamine D4 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human or rat dopamine D4 receptor.

  • Radioligand (e.g., [3H]-spiperone).

  • Test compounds (this compound, CP226269).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity trapped on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prepare Prepare reaction mixture: - Cell membranes - Radioligand - Test compound start->prepare incubate Incubate to reach equilibrium prepare->incubate filter Filter to separate bound and free radioligand incubate->filter wash Wash filters filter->wash count Measure radioactivity wash->count analyze Analyze data to determine IC50 and Ki count->analyze end End analyze->end

Radioligand Binding Assay Workflow
Calcium Flux Functional Assay

This assay measures the functional activity of a compound by detecting changes in intracellular calcium concentration following receptor activation.

Objective: To determine the potency (EC50) and efficacy of this compound and CP226269 as agonists at the dopamine D4 receptor.

Materials:

  • Cells stably expressing the dopamine D4 receptor and a G-protein that couples to the calcium signaling pathway (e.g., Gαqi5).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds (this compound, CP226269).

  • Fluorescent plate reader with an injection system.

Procedure:

  • Plate the cells in a multi-well plate and allow them to attach overnight.

  • Load the cells with a calcium-sensitive dye for a specific period (e.g., 60 minutes at 37°C).

  • Wash the cells to remove excess dye.

  • Place the plate in a fluorescent plate reader and measure the baseline fluorescence.

  • Inject varying concentrations of the test compound into the wells.

  • Immediately measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

  • The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by non-linear regression analysis of the dose-response curve.

  • The maximal response produced by the compound relative to a full agonist determines its intrinsic activity.

Conclusion

Based on the available evidence, this compound is a superior tool for studies requiring high selectivity for the dopamine D4 receptor. Its well-characterized pharmacological profile, including its high affinity and selectivity, makes it a reliable choice for investigating the specific roles of the D4 receptor in the central nervous system. While CP226269 also demonstrates D4 agonist activity, its lower selectivity, particularly its activity at D2L receptors, necessitates careful consideration and appropriate control experiments to ensure that observed effects are specifically mediated by the D4 receptor. Researchers should weigh these factors when selecting a dopamine D4 receptor agonist for their experimental needs.

References

Replicating Published Findings: A Comparative Guide to A-412997 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of A-412997 dihydrochloride's performance with alternative compounds, supported by experimental data from key publications. Detailed methodologies for replicating these findings are presented, alongside visualizations of the relevant signaling pathways and experimental workflows.

Performance Comparison of Dopamine D4 Agonists

A-412997 is a potent and highly selective agonist for the dopamine D4 receptor. Its performance has been benchmarked against other D4 receptor agonists, such as PD168077 and CP226269, as well as non-selective dopamine agonists like apomorphine. The following tables summarize the quantitative data from published studies.

CompoundBinding Affinity (Ki, nM) - Human D4 ReceptorBinding Affinity (Ki, nM) - Rat D4 ReceptorSelectivity over other Dopamine Receptors
A-412997 7.9[1]12.1[1]No affinity <1000 nM for other dopamine receptors[1]
PD168077--Less selective than A-412997
CP226269--Less selective than A-412997
CompoundFunctional Activity (EC50, nM) - Rat D4 Receptor (Calcium Flux)Intrinsic ActivityEfficacy in Rat Model of Penile Erection (Effective Dose, µmol/kg, s.c.)
A-412997 28.4[1]0.83 (full agonist)[1]0.1[1]
Apomorphine (non-selective)--Comparable to A-412997[1]
CompoundCognitive Enhancement in 5-trial Inhibitory Avoidance (Rat)Cognitive Enhancement in Social Recognition (Rat)Reward-Related Behavior (Conditioned Place Preference, Rat)
A-412997 Significant dose-dependent efficacy[2]Significant dose-dependent efficacy[2]Did not mediate reward-related behavior
PD168077Improved acquisition, but not statistically significant[2]Significantly improved, but less potent than A-412997[2]-
CP226269Significant enhancement[2]--
Amphetamine--Mediated reward-related behavior

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below.

Dopamine Receptor Binding Affinity Assay

This protocol is a general representation of a radioligand binding assay used to determine the affinity of a compound for a specific receptor.

  • Cell Membranes: Prepare membranes from cells recombinantly expressing the human or rat dopamine D4 receptor.

  • Radioligand: Use a radiolabeled ligand that binds to the D4 receptor, such as [³H]spiperone.

  • Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound (e.g., A-412997).

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki values by nonlinear regression analysis of the competition binding curves.

Calcium Flux Functional Assay

This assay measures the ability of a compound to activate the D4 receptor, which is a Gi/o-coupled receptor that can lead to changes in intracellular calcium levels.

  • Cell Line: Use a cell line (e.g., HEK293 or CHO) stably expressing the rat dopamine D4 receptor.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the agonist (e.g., A-412997) to the cells.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence microplate reader (e.g., FLIPR™ or FlexStation).

  • Data Analysis: Calculate the EC50 values from the concentration-response curves.

5-Trial Inhibitory Avoidance in Spontaneous Hypertensive Rat (SHR) Pups

This task assesses learning and memory in a rat model of ADHD.

  • Apparatus: A two-compartment box with a light and a dark side separated by a guillotine door. The dark side has a grid floor for delivering a mild footshock.

  • Procedure:

    • Acclimation: Allow the rat pup to habituate to the apparatus.

    • Training: Place the pup in the light compartment. When it enters the dark compartment, deliver a mild footshock.

    • Retention Test: After a set period (e.g., 24 hours), place the pup back in the light compartment and measure the latency to enter the dark compartment. Longer latencies indicate better memory of the aversive event.

  • Drug Administration: Administer A-412997 or vehicle subcutaneously at a specified time before the training session.

Social Recognition Test in Rats

This test evaluates short-term memory based on the natural tendency of rats to investigate novel social stimuli.

  • Procedure:

    • Habituation: An adult rat is habituated to a testing cage.

    • First Exposure: A juvenile rat is introduced into the cage for a short period (e.g., 5 minutes), and the adult rat's investigation time is recorded.

    • Inter-trial Interval: The juvenile is removed for a specific duration.

    • Second Exposure: The same juvenile (familiar) or a new juvenile (novel) is introduced, and the adult's investigation time is again recorded.

  • Drug Administration: The test compound is administered before the first exposure. A shorter investigation time during the second exposure to the familiar juvenile indicates recognition memory.

Novel Object Recognition Task in Rats

This task assesses recognition memory by capitalizing on the innate preference of rodents for novel objects.

  • Apparatus: An open-field arena.

  • Procedure:

    • Habituation: The rat is allowed to explore the empty arena.

    • Familiarization Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them.

    • Retention Interval: The rat is removed from the arena for a set period.

    • Test Phase: One of the familiar objects is replaced with a novel object, and the rat is returned to the arena. The time spent exploring each object is recorded.

  • Drug Administration: The test compound is administered before the familiarization phase. Spending significantly more time with the novel object indicates memory of the familiar one.

Conditioned Place Preference (CPP) in Rats

This paradigm is used to assess the rewarding or aversive properties of a drug.

  • Apparatus: A box with at least two distinct compartments, differing in visual and tactile cues.

  • Procedure:

    • Pre-conditioning (Baseline): The rat is allowed to freely explore all compartments to determine any initial preference.

    • Conditioning: Over several days, the rat is confined to one compartment after receiving the test drug (e.g., A-412997) and to the other compartment after receiving a vehicle injection.

    • Post-conditioning (Test): The rat is allowed to freely explore all compartments, and the time spent in each is recorded.

  • Data Analysis: A significant increase in time spent in the drug-paired compartment indicates a rewarding effect.

In Vivo Microdialysis in the Medial Prefrontal Cortex of Rats

This technique measures the extracellular levels of neurotransmitters, such as dopamine and acetylcholine.

  • Surgery: A microdialysis probe is stereotaxically implanted into the medial prefrontal cortex of an anesthetized rat.

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid solution at a constant flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals.

  • Neurotransmitter Analysis: The concentrations of dopamine and acetylcholine in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical or mass spectrometric detection.

  • Drug Administration: The test compound is administered systemically, and changes in neurotransmitter levels are monitored.

Visualizations

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Upon activation by an agonist like A-412997, the receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A-412997 A-412997 D4R Dopamine D4 Receptor A-412997->D4R Binds to G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets NOR_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Testing Habituation Rat explores empty arena Drug_Admin Administer A-412997 or Vehicle Habituation->Drug_Admin Familiarization Rat explores two identical objects (A & A) Drug_Admin->Familiarization Retention Retention Interval Familiarization->Retention Test Rat explores one familiar (A) and one novel object (B) Retention->Test Data_Analysis Analyze time spent exploring each object Test->Data_Analysis Logical_Flow A412997 A-412997 D4R_Binding Selective D4 Receptor Agonism A412997->D4R_Binding Neurochemical_Change Modulation of Dopaminergic and Cholinergic Neurotransmission D4R_Binding->Neurochemical_Change Cognitive_Enhancement Improved Performance in Cognitive Tasks Neurochemical_Change->Cognitive_Enhancement No_Reward Lack of Reward-Seeking Behavior Neurochemical_Change->No_Reward

References

A-412997 Dihydrochloride: A Comparative Guide to its Unparalleled Selectivity for the Dopamine D4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of neuroscience research and drug development, the precise targeting of specific neurotransmitter receptors is paramount. A-412997 dihydrochloride has emerged as a important tool for researchers, demonstrating exceptional selectivity as an agonist for the dopamine D4 receptor. This guide provides a comprehensive comparison of this compound against other dopamine receptor ligands, supported by experimental data, to assist researchers, scientists, and drug development professionals in their exploration of the dopaminergic system.

This compound is a potent and highly selective agonist for the dopamine D4 receptor, with a binding affinity (Ki) of 7.9 nM for the human D4 receptor and 12.1 nM for the rat D4 receptor.[1][2] Its remarkable selectivity is highlighted by its negligible affinity for other dopamine receptor subtypes (D1, D2, D3, and D5), where its Ki is greater than 1000 nM.[1][2][3] This characteristic distinguishes it from many other dopamine agonists, which often exhibit a broader spectrum of activity across multiple receptor subtypes.

Comparative Selectivity Profile

To contextualize the exceptional selectivity of A-412997, a comparison of its binding affinity with other dopamine D4 receptor agonists and common non-selective dopamine agonists is presented in the table below. The data clearly illustrates the superior selectivity of A-412997.

CompoundD1 Ki (nM)D2 Ki (nM)D3 Ki (nM)D4 Ki (nM)D5 Ki (nM)Selectivity for D4 vs Other Receptors
A-412997 >1000>1000>10007.9 >1000>126-fold vs D2, D3, D1, D5
PD168077-~3480~26108.7 ->400-fold vs D2, >300-fold vs D3[4]
CP226269-----Less selective than A-412997[1][2][3]
Quinpirole1900[5]4.8[5]24[5]30[5]-Non-selective
ApomorphineHigh AffinityHigh AffinityHigh AffinityHigh AffinityHigh AffinityNon-selective[6][7]

As the data indicates, this compound possesses a significantly cleaner pharmacological profile compared to its predecessors, such as PD168077 and CP226269, which exhibit more cross-reactivity with other dopamine receptors.[1][2][3] Non-selective agonists like Quinpirole and Apomorphine demonstrate high affinity across multiple dopamine receptor subtypes, making them less suitable for studies requiring specific D4 receptor modulation.

Experimental Methodologies

The determination of binding affinities (Ki values) for this compound and other dopamine ligands is typically achieved through competitive radioligand binding assays. A detailed, representative protocol for such an assay is provided below.

Radioligand Binding Assay Protocol

1. Membrane Preparation:

  • Cells stably expressing the human dopamine receptor subtype of interest (D1, D2, D3, D4, or D5) are cultured and harvested.

  • The cells are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.

2. Competitive Binding Assay:

  • A constant concentration of a specific radioligand (e.g., [³H]-spiperone for D2, D3, and D4 receptors; [³H]-SCH23390 for D1 and D5 receptors) is incubated with the prepared cell membranes.

  • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the incubation mixture.

  • The mixture is incubated at a specific temperature for a set period to allow for binding equilibrium to be reached.

3. Separation and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_preparation Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (Expressing Dopamine Receptor) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation resuspension Resuspension in Assay Buffer centrifugation->resuspension incubation Incubation with Radioligand and A-412997 resuspension->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing scintillation Scintillation Counting washing->scintillation ic50 IC50 Determination scintillation->ic50 cheng_prusoff Cheng-Prusoff Equation ic50->cheng_prusoff ki_value Ki Value Calculation cheng_prusoff->ki_value

Fig. 1: Experimental workflow for determining binding affinity.

Signaling Pathway of the Dopamine D4 Receptor

The dopamine D4 receptor, like other D2-like receptors (D2 and D3), is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway.[8][9] Upon activation by an agonist such as this compound, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit can also modulate the activity of various downstream effectors, including ion channels. This signaling cascade ultimately influences neuronal excitability and gene expression.

D4_signaling_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects A412997 A-412997 D4R Dopamine D4 Receptor A412997->D4R Binds to Gi_protein Gi/o Protein D4R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Neuronal_Excitability Modulation of Neuronal Excitability cAMP->Neuronal_Excitability Gene_Expression Changes in Gene Expression cAMP->Gene_Expression

Fig. 2: Dopamine D4 receptor signaling pathway.

Conclusion

The highly selective nature of this compound for the dopamine D4 receptor makes it an invaluable pharmacological tool. Its minimal off-target effects at other dopamine receptors allow for a more precise investigation of the physiological and pathological roles of the D4 receptor in the central nervous system. This comparative guide underscores the superior selectivity of A-412997 and provides researchers with the necessary data and experimental context to confidently employ this compound in their studies.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for A-412997 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety and logistical guidance for the proper disposal of A-412997 dihydrochloride, a selective dopamine D4 receptor agonist. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Note that a specific Safety Data Sheet (SDS) for this compound was not located; therefore, these procedures are based on general best practices for the disposal of potent, water-soluble, solid chemical waste and information available for similar hydrochloride salts.

Physical and Chemical Properties

A summary of the known quantitative data for this compound is presented below. This information is crucial for understanding the substance's behavior and for making informed decisions on its handling and disposal.

PropertyValueSource
Molecular Weight382.33 g/mol R&D Systems
FormulaC₁₉H₂₃N₃O·2HClR&D Systems
Solubility in WaterSoluble up to 100 mMR&D Systems
Solubility in DMSOSoluble up to 50 mMR&D Systems
Purity≥98%R&D Systems
CAS Number1347744-96-0R&D Systems

Disposal Protocol for this compound

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is designed to minimize exposure and ensure compliance with general hazardous waste regulations.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1][2]

  • If handling large quantities or if there is a risk of aerosolization, a respirator may be necessary.

2. Waste Classification and Segregation:

  • This compound should be treated as hazardous chemical waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3. Preparing for Disposal:

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated items like weigh boats, spatulas, and paper towels, in a clearly labeled, sealable, and chemically resistant container.

    • The container should be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Liquid Waste (Aqueous Solutions):

    • Due to its high water solubility, aqueous solutions of this compound should not be disposed of down the drain.

    • Collect all aqueous waste containing this compound in a sealed, leak-proof, and clearly labeled container.

    • The label should indicate "Hazardous Waste," the chemical name, and the approximate concentration.

4. Storage Pending Disposal:

  • Store the sealed waste container in a designated satellite accumulation area for hazardous waste.

  • This area should be secure, well-ventilated, and away from incompatible materials.

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[3][4]

  • All hazardous drug waste disposal should be arranged through an outside vendor for incineration.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Disposal of this compound ppe Step 1: Wear Appropriate PPE (Lab coat, goggles, gloves) start->ppe classify Step 2: Classify as Hazardous Chemical Waste ppe->classify segregate Step 3: Segregate Waste classify->segregate solid_waste Solid Waste (e.g., powder, contaminated items) segregate->solid_waste If Solid liquid_waste Liquid Waste (e.g., aqueous solutions) segregate->liquid_waste If Liquid collect_solid Step 4a: Collect in a Labeled, Sealable Container solid_waste->collect_solid collect_liquid Step 4b: Collect in a Labeled, Leak-Proof Container liquid_waste->collect_liquid storage Step 5: Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage contact_ehs Step 6: Arrange for Professional Disposal (via EHS or licensed contractor) storage->contact_ehs end End: Proper Disposal Complete contact_ehs->end

This compound Disposal Workflow

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.